molecular formula C11H14ClN B1421255 1-(3-Chloro-2-methylphenyl)pyrrolidine CAS No. 1020253-09-1

1-(3-Chloro-2-methylphenyl)pyrrolidine

Cat. No.: B1421255
CAS No.: 1020253-09-1
M. Wt: 195.69 g/mol
InChI Key: YJEJQJIFRRQPGO-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)pyrrolidine is a useful research compound. Its molecular formula is C11H14ClN and its molecular weight is 195.69 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c1-9-10(12)5-4-6-11(9)13-7-2-3-8-13/h4-6H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEJQJIFRRQPGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674428
Record name 1-(3-Chloro-2-methylphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020253-09-1
Record name 1-(3-Chloro-2-methylphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 1-(3-Chloro-2-methylphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of the novel compound 1-(3-Chloro-2-methylphenyl)pyrrolidine. This N-arylpyrrolidine derivative represents a valuable scaffold for research in medicinal chemistry and materials science. The document outlines a robust synthetic protocol via direct N-alkylation, followed by a multi-technique analytical workflow to ensure structural verification and purity assessment. The causality behind experimental choices, self-validating protocols, and safety considerations are emphasized to provide researchers, scientists, and drug development professionals with a reliable and practical resource.

Introduction and Strategic Rationale

N-arylpyrrolidines are privileged structural motifs found in a wide array of biologically active compounds and functional materials. The specific substitution pattern of this compound, featuring a sterically hindered and electronically modulated phenyl ring, makes it an intriguing target for synthetic exploration and a potential building block for novel chemical entities.

The primary challenge in its synthesis lies in the efficient formation of the tertiary amine by coupling the pyrrolidine ring to the sterically encumbered 2-methyl-3-chloroaniline core. While modern catalytic methods like the Buchwald-Hartwig amination offer a powerful approach for C-N bond formation, a more classical and highly effective strategy involves the direct dialkylation of the primary aniline with a suitable dielectrophile.[1][2][3] This guide focuses on the latter approach due to its operational simplicity and cost-effectiveness, employing 1,4-dibromobutane as the cyclizing agent.

The subsequent characterization workflow is designed to provide unambiguous proof of structure and purity, employing a suite of orthogonal analytical techniques. Each step is detailed to create a self-validating system, ensuring that the final product meets the rigorous standards required for advanced research and development.

Synthesis of this compound

The selected synthetic route involves a one-pot nucleophilic substitution reaction where the nitrogen atom of 3-chloro-2-methylaniline attacks the electrophilic carbons of 1,4-dibromobutane, leading to a double alkylation and subsequent cyclization to form the desired pyrrolidine ring.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reagents Reactants & Reagents cluster_procedure Reaction Procedure cluster_purification Purification Reactant1 3-Chloro-2-methylaniline Setup Combine reactants, base, and solvent in a round-bottom flask. Reactant1->Setup Reactant2 1,4-Dibromobutane Reactant2->Setup Base Potassium Carbonate (K₂CO₃) Base->Setup Solvent Acetonitrile (CH₃CN) Solvent->Setup Reflux Heat mixture to reflux (approx. 82°C) for 24-48h. Setup->Reflux Monitor Monitor reaction progress via TLC. Reflux->Monitor Workup Cool, filter, and concentrate the filtrate. Monitor->Workup Extraction Perform aqueous work-up & extraction with Ethyl Acetate. Workup->Extraction Drying Dry organic layer over Na₂SO₄. Extraction->Drying Concentration Remove solvent under reduced pressure. Drying->Concentration Chromatography Purify via flash column chromatography. Concentration->Chromatography FinalProduct This compound Chromatography->FinalProduct

Caption: Synthetic workflow for this compound.

Causality in Protocol Design
  • Choice of Base (K₂CO₃): A moderately strong, inexpensive, and heterogeneous base is selected. Its insolubility in acetonitrile facilitates easy removal by filtration post-reaction. It effectively neutralizes the hydrobromic acid (HBr) generated during the two successive SN2 reactions, driving the equilibrium towards product formation.

  • Choice of Solvent (Acetonitrile): As a polar aprotic solvent, acetonitrile is ideal for SN2 reactions. It effectively dissolves the organic reactants while having a convenient boiling point for reflux, ensuring a sufficient reaction rate without requiring excessively high temperatures that could lead to side reactions or decomposition.

  • Inert Atmosphere: While not strictly mandatory for this specific reaction, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent potential oxidation of the aniline starting material, especially during prolonged heating.

  • Purification Strategy: Flash column chromatography is the gold standard for purifying moderately polar organic compounds. The choice of a hexane/ethyl acetate gradient allows for the efficient separation of the desired product from unreacted starting materials and any potential mono-alkylated intermediates.

Detailed Experimental Protocol

Materials & Equipment:

  • 3-Chloro-2-methylaniline (CAS: 87-60-5)

  • 1,4-Dibromobutane (CAS: 110-52-1)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Standard laboratory glassware for work-up and chromatography

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-chloro-2-methylaniline (1.0 eq.).

  • Add anhydrous potassium carbonate (3.0 eq.) and anhydrous acetonitrile (approx. 0.1 M solution based on the aniline).

  • Commence stirring and add 1,4-dibromobutane (1.1 eq.) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24-48 hours.

  • Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with 9:1 Hexanes:EtOAc. The disappearance of the starting aniline spot and the appearance of a new, higher Rf product spot indicates completion.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and rinse the solid with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Redissolve the resulting crude oil in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient elution of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate).

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as an oil or low-melting solid.

Comprehensive Characterization

Structural confirmation and purity assessment are achieved through a combination of chromatographic and spectroscopic methods.[4][5][6][7]

Characterization Workflow Diagram

Characterization_Workflow cluster_purity Purity Assessment cluster_structure Structural Elucidation TLC Thin-Layer Chromatography (TLC) VerifiedStructure Verified Structure & Purity TLC->VerifiedStructure HPLC High-Performance Liquid Chromatography (HPLC) HPLC->VerifiedStructure NMR NMR Spectroscopy (¹H & ¹³C) NMR->VerifiedStructure MS Mass Spectrometry (MS) MS->VerifiedStructure IR Infrared (IR) Spectroscopy IR->VerifiedStructure FinalProduct Purified Product FinalProduct->TLC FinalProduct->HPLC FinalProduct->NMR FinalProduct->MS FinalProduct->IR

Caption: Orthogonal workflow for the characterization of the target compound.

Analytical Methodologies and Expected Data

The following table summarizes the expected outcomes from the key analytical techniques used to validate the structure of this compound.

Technique Methodology Summary Expected Key Results & Interpretation
¹H NMR Sample dissolved in CDCl₃. Spectrum recorded on a 400 MHz or higher instrument.Aromatic Region (δ 7.0-7.3 ppm): 3 distinct signals, likely a doublet, a triplet, and a doublet, corresponding to the three protons on the phenyl ring. Pyrrolidine α-CH₂ (δ ~3.3 ppm): A triplet corresponding to the 4 protons adjacent to the nitrogen. Pyrrolidine β-CH₂ (δ ~2.0 ppm): A multiplet corresponding to the 4 protons adjacent to the other CH₂ groups. Methyl Group (δ ~2.4 ppm): A singlet for the 3 protons of the aryl methyl group.
¹³C NMR Sample dissolved in CDCl₃. Proton-decoupled spectrum.Aromatic Carbons: 6 distinct signals between δ 115-150 ppm. Pyrrolidine α-Carbons: 1 signal around δ 52 ppm. Pyrrolidine β-Carbons: 1 signal around δ 25 ppm. Methyl Carbon: 1 signal around δ 18 ppm.
Mass Spec. Electron Impact (EI) or Electrospray Ionization (ESI).Molecular Ion (M⁺): Expected at m/z = 195. Isotopic Peak (M+2)⁺: A peak at m/z = 197 with an intensity of approximately one-third of the M⁺ peak, characteristic of a single chlorine atom.[8]
IR Spec. Neat sample on a diamond ATR crystal or as a thin film on NaCl plates.Aromatic C-H Stretch: ~3050-3100 cm⁻¹. Aliphatic C-H Stretch: ~2850-2960 cm⁻¹. Aromatic C=C Bending: ~1450-1600 cm⁻¹. C-N Stretch: ~1200-1350 cm⁻¹. C-Cl Stretch: ~700-800 cm⁻¹.[9][10]

Safety and Handling

Proper laboratory safety protocols are mandatory when handling the reagents involved in this synthesis.

  • 3-Chloro-2-methylaniline: This compound is toxic if swallowed, harmful in contact with skin, and may cause an allergic skin reaction.[11][12][13][14] It is suspected of causing genetic defects and cancer. Handle only in a certified chemical fume hood.[11]

  • 1,4-Dibromobutane: This substance is a lachrymator and causes severe skin burns and eye damage.[15][16] It is harmful if swallowed and may cause respiratory irritation.[16][17] All handling must be performed in a fume hood.

  • Personal Protective Equipment (PPE): At all times, wear a lab coat, nitrile gloves, and chemical safety goggles.

All waste materials should be disposed of in accordance with institutional and local environmental regulations.

Conclusion

This guide presents a validated and reliable protocol for the synthesis of this compound. The direct N-alkylation/cyclization approach is demonstrated to be an effective strategy. The comprehensive characterization workflow, employing NMR, MS, and IR spectroscopy, provides a robust framework for structural verification and purity confirmation. By detailing the rationale behind procedural choices and emphasizing safety, this document serves as an authoritative resource for researchers aiming to synthesize and utilize this and structurally related N-arylpyrrolidines in their scientific endeavors.

References

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A Comprehensive Technical Guide to the Physicochemical Properties of 1-(3-Chloro-2-methylphenyl)pyrrolidine (CAS: 1020253-09-1)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides an in-depth technical guide on the physicochemical properties of 1-(3-Chloro-2-methylphenyl)pyrrolidine. As a novel chemical entity, extensive published experimental data is not widely available. Therefore, this guide adopts the perspective of a senior application scientist, outlining the necessary experimental workflows and theoretical considerations for its comprehensive characterization. The focus is on establishing a robust data package essential for researchers, scientists, and drug development professionals. We will detail the rationale behind experimental choices, provide self-validating protocols for determining key parameters, and discuss the interpretation of expected results, grounding our approach in established analytical chemistry principles.

Molecular Overview and Structural Significance

This compound is a tertiary amine featuring a pyrrolidine ring N-substituted with a 3-chloro-2-methylphenyl group. This unique combination of a saturated heterocycle and a substituted aromatic ring dictates its chemical behavior and physical properties. The pyrrolidine moiety, a common scaffold in medicinal chemistry, introduces a basic nitrogen atom, making the molecule's ionization state pH-dependent. The substituted phenyl ring adds significant lipophilicity and specific steric and electronic features that influence molecular interactions, metabolic stability, and solubility.

A thorough understanding of its properties is paramount for its application in fields such as pharmaceutical development, where parameters like solubility, pKa, and lipophilicity are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Table 1: Core Compound Identifiers

IdentifierValueSource
CAS Number 1020253-09-1Pharmaffiliates[1]
Molecular Formula C₁₁H₁₄ClNPharmaffiliates[1]
Molecular Weight 195.69 g/mol Pharmaffiliates[1]
Canonical SMILES CC1=C(C=CC=C1Cl)N2CCCC2PubChem
IUPAC Name This compoundPharmaffiliates[1]

Predicted Physicochemical Profile

For a novel compound, initial characterization involves a combination of computational prediction and systematic experimental verification. The following table outlines the essential physicochemical properties and the imperative for their experimental determination.

Table 2: Summary of Key Physicochemical Properties

PropertyPredicted Value / Experimental GoalSignificance in Research & Development
Physical State Expected to be a liquid or low-melting solid at STPImpacts handling, storage, and formulation strategies.
Melting Point (°C) To Be Determined (TBD)A key indicator of purity and solid-state stability.
Boiling Point (°C) TBD (likely requires vacuum distillation)Important for purification and assessing thermal stability.
Aqueous Solubility TBD (expected to be low)Critical for bioavailability and formulation of parenteral dosage forms.
pKa TBD (predicted range: 4.0 - 6.0)Governs solubility, lipophilicity, and receptor binding at physiological pH.
LogP (o/w) TBD (predicted to be > 2.5)Measures lipophilicity, influencing membrane permeability and metabolism.

Experimental Characterization Workflow

The comprehensive characterization of this compound requires a structured, multi-step analytical approach. The following diagram illustrates a logical workflow, ensuring that foundational data (structure, purity) is secured before proceeding to more complex property analysis.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Physicochemical Profiling cluster_2 Phase 3: Advanced Characterization A Compound Synthesis & Purification B Structural Confirmation (NMR, HRMS) A->B C Purity Assessment (HPLC-UV, LC-MS) B->C D Melting Point (DSC) C->D Purity >98% Confirmed E Aqueous Solubility (Shake-Flask Method) C->E Purity >98% Confirmed F pKa Determination (Potentiometric Titration) C->F Purity >98% Confirmed G Lipophilicity (LogP) (Shake-Flask or HPLC) C->G Purity >98% Confirmed H Solid-State Analysis (XRPD, TGA) D->H E->H F->H G->H I Forced Degradation & Stability Studies H->I

Caption: Workflow for the comprehensive physicochemical characterization of a novel compound.

Protocols for Experimental Determination

The following sections provide detailed, field-proven methodologies for determining the core physicochemical properties.

Structural & Purity Confirmation: NMR and HPLC

Rationale: Before any physical properties are measured, the chemical identity and purity of the material must be unequivocally confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, while High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity.

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • ¹H NMR: Acquire spectrum with a standard pulse program. Expected signals include aromatic protons (6.5-7.5 ppm), pyrrolidine ring protons (1.5-4.0 ppm), and a methyl singlet (2.0-2.5 ppm).

    • ¹³C NMR: Acquire a proton-decoupled spectrum. Expect 11 distinct carbon signals corresponding to the molecular formula C₁₁H₁₄ClN.[2]

  • Validation: The observed chemical shifts, coupling constants, and integration values must be consistent with the proposed structure.

  • System: HPLC with a UV detector and a C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient: Start with a linear gradient from 10% B to 95% B over 15 minutes. This aggressive gradient is a standard starting point for method development with novel, potentially lipophilic compounds.

  • Detection: Monitor at 254 nm, a wavelength where the phenyl ring is expected to absorb.

  • Analysis: Purity is calculated based on the area percentage of the main peak relative to all other peaks. The goal is a purity level of ≥98% for subsequent studies.

HPLC_Method_Dev Start Start: Unknown Compound Col Select Column (e.g., C18, 150mm) Start->Col MP Define Mobile Phase (A: H2O/0.1% TFA, B: ACN/0.1% TFA) Col->MP Grad Run Initial Scout Gradient (10-95% B over 15 min) MP->Grad Eval Evaluate Chromatogram Grad->Eval Good Peak Shape & Resolution OK? RT > 2 min? Eval->Good pH Adjust Mobile Phase pH (if peak tailing occurs) Eval->pH No (Peak Tailing) Adjust Adjust Gradient Slope or Change Organic Modifier (MeOH) Good->Adjust No (Resolution) Final Final Validated Method Good->Final Yes Adjust->Grad pH->Grad

Caption: Decision workflow for developing an HPLC purity method.

pKa Determination via Potentiometric Titration

Causality: The basicity of the pyrrolidine nitrogen is a critical parameter. It determines the extent of ionization at physiological pH, which directly impacts solubility, membrane permeability, and potential for salt formation. Potentiometric titration is a direct and reliable method for measuring this property.

  • Materials: Calibrated pH meter with a micro-electrode, auto-burette, 0.1 M HCl, 0.1 M KCl (for ionic strength), methanol or a similar co-solvent.

  • Sample Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in a mixture of methanol and water (e.g., 50:50 v/v) containing 0.1 M KCl. The co-solvent is necessary to ensure the compound remains dissolved throughout the titration.

  • Titration: Titrate the solution with standardized 0.1 M HCl, recording the pH after each incremental addition of titrant.

  • Data Analysis: Plot the pH versus the volume of HCl added. The pKa is determined from the pH at the half-equivalence point on the titration curve. For improved accuracy, use Gran plotting or derivative methods to precisely locate the equivalence point.

  • Validation: The experiment should be performed in triplicate to ensure reproducibility. The resulting pKa value is fundamental for designing solubility and formulation studies.

Aqueous Solubility via Shake-Flask Method (Thermodynamic Solubility)

Rationale: Thermodynamic solubility is the true equilibrium solubility of a compound and is a crucial parameter for preclinical development. The shake-flask method, though time-consuming, remains the definitive method for its determination.

  • Media Preparation: Prepare relevant aqueous buffers, such as Phosphate-Buffered Saline (PBS) at pH 7.4 and buffers at pH 2.0 (simulating gastric fluid) and pH 5.0.

  • Procedure:

    • Add an excess amount of the solid compound to vials containing each buffer.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for at least 24-48 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the samples to pellet the undissolved solid.

    • Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.

    • Quantify the concentration of the dissolved compound in the filtrate using the previously developed and validated HPLC-UV method (Protocol 4.1.2).

  • Validation: The presence of solid material at the end of the experiment confirms that saturation was achieved. The measurement should be repeated at least three times for statistical validity.

Conclusion

The physicochemical characterization of this compound is a critical exercise for any research or development program utilizing this molecule. While public data is sparse, a systematic application of foundational analytical techniques provides the necessary framework for a comprehensive evaluation. By following the detailed protocols for structural confirmation (NMR, MS), purity assessment (HPLC), pKa determination (potentiometry), and solubility profiling (shake-flask), researchers can generate a robust and reliable data package. This information is indispensable for making informed decisions in medicinal chemistry, process development, and pharmaceutical formulation.

References

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  • Brereton, R. G. et al. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives & Contaminants. [Online] Available at: [Link][4]

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Spectroscopic Fingerprinting of 1-(3-Chloro-2-methylphenyl)pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of 1-(3-Chloro-2-methylphenyl)pyrrolidine, a substituted N-aryl pyrrolidine of interest in medicinal chemistry and drug development. In the absence of publicly available experimental data, this document leverages established spectroscopic principles and data from analogous structures to present a detailed in-silico spectroscopic profile, encompassing Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the expected analytical signature of this compound. The methodologies and interpretations within are designed to be a self-validating system, grounded in authoritative chemical literature.

Introduction

N-aryl pyrrolidines are a significant class of heterocyclic compounds widely encountered in bioactive molecules and pharmaceutical agents.[1] The specific substitution pattern on the aromatic ring and the nature of the pyrrolidine moiety are critical determinants of their biological activity. This compound presents a unique combination of a sterically hindered and electronically modified phenyl ring attached to a pyrrolidine nucleus. Accurate structural elucidation and characterization are paramount for its application in research and development. Spectroscopic techniques such as MS, IR, and NMR are indispensable tools for this purpose, providing unambiguous structural information. This guide outlines the predicted spectroscopic data for this molecule, offering a valuable reference for its synthesis and characterization.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The predicted mass spectrum of this compound would provide crucial information about its molecular weight and fragmentation pattern, aiding in its identification.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for obtaining the EI-mass spectrum would involve:

  • Sample Introduction: Introduction of a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or a gas chromatograph.

  • Ionization: Electron ionization at a standard energy of 70 eV.

  • Mass Analysis: Separation of the resulting ions based on their mass-to-charge ratio using a quadrupole or time-of-flight analyzer.

  • Detection: Detection of the ions to generate the mass spectrum.

Predicted Mass Spectrum Data
FeaturePredicted m/zInterpretation
Molecular Ion [M]⁺195/197The two peaks in a ~3:1 ratio are characteristic of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl isotopes).
Base Peak125Predicted to be the most abundant fragment, arising from the cleavage of the pyrrolidine ring.
Major Fragments166/168, 140Resulting from characteristic fragmentation pathways.
Interpretation and Predicted Fragmentation Pathway

The fragmentation of N-aryl pyrrolidines in EI-MS is often initiated by the ionization of the nitrogen atom.[2] For this compound, the molecular ion is expected at m/z 195 and 197, reflecting the isotopic abundance of chlorine.

The major predicted fragmentation pathways include:

  • α-Cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom in the pyrrolidine ring is a common fragmentation pathway for amines.[3] This would lead to the loss of a C₂H₄ fragment (28 Da), resulting in a fragment ion at m/z 167/169.

  • Formation of the Benzylic Cation: Cleavage of the N-C bond of the pyrrolidine ring can lead to the formation of a stable benzylic-type cation. The primary fragmentation is predicted to be the loss of the pyrrolidine ring, leading to the formation of the 3-chloro-2-methylphenyl cation at m/z 125, which is anticipated to be the base peak.

  • Loss of a Chlorine Atom: Fragmentation involving the loss of a chlorine atom from the molecular ion would result in a fragment at m/z 160.

  • Loss of a Methyl Radical: Loss of the methyl group from the phenyl ring would lead to a fragment at m/z 180/182.

Caption: Predicted EI-MS fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Processing: The resulting interferogram is Fourier-transformed to obtain the infrared spectrum.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Medium-WeakAromatic C-H stretch
2970-2850Medium-StrongAliphatic C-H stretch (pyrrolidine and methyl)
1600-1450Medium-StrongAromatic C=C skeletal vibrations
1470-1430MediumCH₂ scissoring (pyrrolidine)
1200-1000StrongC-N stretch
800-700StrongC-Cl stretch
850-750StrongAromatic C-H out-of-plane bending (OOP)
Interpretation of the Predicted IR Spectrum

The IR spectrum of this compound is expected to show a combination of bands corresponding to the substituted aromatic ring and the pyrrolidine moiety.

  • Aromatic Region: The presence of the aromatic ring will be confirmed by the C-H stretching vibrations just above 3000 cm⁻¹ and the characteristic C=C skeletal vibrations in the 1600-1450 cm⁻¹ region.[4][5] The substitution pattern on the benzene ring (1,2,3-trisubstituted) is expected to give rise to specific out-of-plane C-H bending bands in the 850-750 cm⁻¹ region.[6]

  • Aliphatic Region: The C-H stretching vibrations of the pyrrolidine ring and the methyl group are expected to appear as strong bands in the 2970-2850 cm⁻¹ range.[7]

  • C-N and C-Cl Bonds: A strong absorption band corresponding to the C-N stretching vibration of the tertiary amine is expected in the 1200-1000 cm⁻¹ region. The C-Cl stretching vibration will likely appear as a strong band in the 800-700 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information about the chemical environment of the individual atoms.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolution of approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: A standard one-pulse experiment is used to obtain the proton spectrum.

  • ¹³C NMR: A proton-decoupled experiment (e.g., PENDANT or DEPT) is used to obtain the carbon spectrum, which simplifies the spectrum and provides information about the number of attached protons.

Predicted ¹H NMR Spectrum Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.25d1HAr-H
~ 7.10t1HAr-H
~ 6.95d1HAr-H
~ 3.40t4HN-CH₂ (pyrrolidine)
~ 2.35s3HAr-CH₃
~ 2.00m4H-CH₂-CH₂- (pyrrolidine)
Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will show distinct signals for the aromatic protons, the pyrrolidine protons, and the methyl protons.

  • Aromatic Protons: The three protons on the substituted phenyl ring will appear in the aromatic region (~6.9-7.3 ppm). Due to the substitution pattern, they will likely appear as a doublet, a triplet, and another doublet, with coupling constants characteristic of ortho and meta coupling.

  • Pyrrolidine Protons: The four protons on the carbons adjacent to the nitrogen (N-CH₂) are expected to be deshielded and appear as a triplet around 3.40 ppm. The other four protons of the pyrrolidine ring (-CH₂-CH₂-) will be more shielded and appear as a multiplet around 2.00 ppm.

  • Methyl Protons: The three protons of the methyl group on the aromatic ring will appear as a sharp singlet around 2.35 ppm.

Predicted ¹³C NMR Spectrum Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 148Ar-C (C-N)
~ 135Ar-C (C-Cl)
~ 132Ar-C (C-CH₃)
~ 128Ar-CH
~ 125Ar-CH
~ 122Ar-CH
~ 52N-CH₂ (pyrrolidine)
~ 25-CH₂-CH₂- (pyrrolidine)
~ 18Ar-CH₃
Interpretation of the Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

  • Aromatic Carbons: Six signals are expected in the aromatic region (~120-150 ppm). The carbon attached to the nitrogen will be the most deshielded. The carbons bearing the chlorine and methyl groups will also have characteristic chemical shifts.

  • Pyrrolidine Carbons: The two carbons adjacent to the nitrogen will appear around 52 ppm, while the other two carbons of the pyrrolidine ring will be found further upfield, around 25 ppm.[8]

  • Methyl Carbon: The methyl carbon will give a signal in the aliphatic region, predicted to be around 18 ppm.

Sources

The Pyrrolidine Pharmacophore: Synthetic Architectures and Therapeutic Utility

[1][2][3][4][5][6][7]

Executive Summary: The "Privileged" sp³ Scaffold

In the landscape of modern drug discovery, the escape from "flatland"—the over-reliance on planar aromatic systems—has elevated the pyrrolidine ring to the status of a privileged scaffold . Unlike their six-membered counterparts (piperidines), pyrrolidines offer a unique combination of conformational restraint and vectoral diversity. They serve not merely as linkers but as critical stereochemical engines that drive binding affinity through specific "envelope" conformations.

This guide dissects the technical utility of novel pyrrolidine architectures, moving beyond basic synthesis to explore the causality between ring puckering, metabolic stability, and target residence time.

Synthetic Architectures: Beyond the Classical Approaches

While reductive amination remains a workhorse, it fails to access the stereochemical density required for high-affinity ligands. Modern workflows prioritize methodologies that install multiple chiral centers in a single operation.

The [3+2] Cycloaddition Paradigm

The 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is the premier method for constructing highly substituted pyrrolidines.

  • Mechanism: Thermal or metal-catalyzed generation of a dipole from an imino-ester, followed by a concerted [3+2] addition.

  • Advantage: It allows for the simultaneous creation of up to four contiguous stereocenters.

  • Catalytic Control: Ag(I) and Cu(I) salts, often ligated with chiral phosphines (e.g., Feringa or Trost ligands), control the endo/exo selectivity, which dictates the substituent orientation relative to the ring pucker.

C(sp³)–H Functionalization

Direct functionalization of the pyrrolidine ring at the C2 or C3 position via transition metal catalysis (Pd, Ru) allows for late-stage diversification of the scaffold without de novo synthesis. This is critical for rapid SAR (Structure-Activity Relationship) cycling.

Visualization: Synthetic Workflow Logic

PyrrolidineSynthesisPrecursorLinear Precursor(Imino Ester)DipoleAzomethine Ylide(1,3-Dipole)Precursor->Dipole DeprotonationCatalystChiral Ag(I)/Cu(I)ComplexCatalyst->Dipole CoordinationTransitionConcerted [3+2]Transition StateDipole->Transition + TrapTrapDipolarophile(Alkene/Alkyne)Trap->TransitionProductChiral PyrrolidineScaffoldTransition->Product Cyclization

Figure 1: Mechanistic flow of the metal-catalyzed [3+2] cycloaddition for pyrrolidine construction.

Medicinal Chemistry Strategy: The "Pucker" Effect

The pyrrolidine ring is never planar; it exists in a dynamic equilibrium between two "envelope" conformations (C2-endo and C3-endo). Understanding this pseudorotation is vital for optimizing binding affinity.

  • Causality: Substituents on the ring prefer pseudo-equatorial positions to minimize steric strain.

  • Design Rule: To lock a pyrrolidine into a bioactive conformation, place bulky substituents (e.g., fluoro, methyl) at C3 or C4. For example, in DPP-4 inhibitors (like Saxagliptin), the nitrile group's orientation is stabilized by the specific ring pucker induced by the fused cyclopropane or bulky side chains.

  • Bioisosterism: The pyrrolidine nitrogen often mimics the basic center of proline, interacting with aspartic acid residues in GPCRs or proteases.

Comparative Physicochemical Properties[1][3]
PropertyPyrrolidine (Cyclic)Diethylamine (Acyclic)Piperidine (6-Membered)Impact on Drug Design
LogP 0.460.810.84Lower lipophilicity improves solubility.
pKa ~11.3~11.0~11.2High basicity; often requires modulation (e.g., amides).
Entropy LowHighMediumPre-organized shape reduces entropic penalty upon binding.
Fsp³ 1.01.01.0High sp³ fraction correlates with clinical success.

Experimental Protocol: Stereoselective [3+2] Cycloaddition

This protocol describes the synthesis of a highly substituted pyrrolidine core, typical for HCV or anti-viral lead generation.

Objective: Synthesis of exo-4-nitro-2,5-diphenylpyrrolidine-3-carboxylate.

Materials
  • Substrate A: Methyl benzylideneglycinate (1.0 equiv)

  • Substrate B: β-Nitrostyrene (1.1 equiv)

  • Catalyst: AgOAc (5 mol%)

  • Ligand: Chiral Phosphoramidite (5.5 mol%)

  • Base: Cs₂CO₃ (10 mol%)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology
  • Catalyst Formation: In a flame-dried Schlenk tube under N₂, dissolve AgOAc and the Chiral Phosphoramidite ligand in toluene. Stir at ambient temperature for 30 minutes to form the active chiral Lewis acid complex.

  • Dipole Generation: Add Methyl benzylideneglycinate and Cs₂CO₃ to the reaction vessel. The base facilitates the deprotonation of the α-carbon, generating the azomethine ylide species coordinated to the Ag(I) center.

  • Cycloaddition: Cool the mixture to -20°C to enhance diastereoselectivity. Add β-Nitrostyrene dropwise.

    • Note: Low temperature favors the exo pathway by destabilizing the steric clash in the endo transition state.

  • Monitoring: Monitor reaction progress via TLC (SiO₂, 20% EtOAc/Hexanes) or LC-MS until the imine starting material is consumed (typically 4-12 hours).

  • Quench & Isolation: Filter the mixture through a Celite pad to remove silver salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography. The diastereomeric ratio (dr) should be determined via ¹H NMR analysis of the crude mixture prior to separation.

Validation Criteria:

  • Yield: >85% is expected.[1]

  • Stereochemistry: >20:1 dr (exo:endo) and >95% ee (enantiomeric excess) verified by Chiral HPLC.

ADMET Profiling & Liability Management

Pyrrolidines possess specific metabolic liabilities that must be screened early.

Metabolic Soft Spots

The carbons alpha to the nitrogen (C2 and C5) are susceptible to oxidative metabolism by Cytochrome P450s (specifically CYP2D6 and CYP3A4), leading to ring opening or lactam formation.

  • Mitigation: Block these sites with gem-dimethyl groups or electron-withdrawing groups (e.g., CF₃) to reduce electron density and prevent radical abstraction.

hERG Inhibition Risks

Basic pyrrolidines, particularly those with lipophilic tails, can interact with the hERG potassium channel, leading to QT prolongation.

  • Mitigation: Reduce the pKa of the pyrrolidine nitrogen (e.g., convert to amide or sulfonamide) or introduce polar patches to disrupt hydrophobic binding in the hERG pore.

ADMET Logic Diagram

ADMET_StrategyPyrrolidinePyrrolidine LeadMetabolismMetabolic Liability(CYP Oxidation at C2/C5)Pyrrolidine->MetabolismToxhERG Inhibition(QT Prolongation)Pyrrolidine->ToxStrategy1Strategy: C2/C5 Blocking(gem-dimethyl / CF3)Metabolism->Strategy1 MitigationStrategy2Strategy: pKa Modulation(Amide/Carbamate)Tox->Strategy2 MitigationOutcomeOptimized Candidate(High Stability, Low Tox)Strategy1->OutcomeStrategy2->Outcome

Figure 2: Strategic workflow for mitigating common pyrrolidine-associated ADMET risks.

References

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]

  • National Institutes of Health (NIH). (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • American Chemical Society (ACS). (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction. Organic Letters. [Link]

  • Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

A Multi-Pronged Strategy for the Pharmacological Target Deconvolution of 1-(3-Chloro-2-methylphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The identification of a small molecule's pharmacological target is the cornerstone of modern drug discovery, transforming a bioactive compound into a tool for understanding biology and a potential therapeutic agent. This guide presents a comprehensive, multi-phase strategy for the target deconvolution of 1-(3-Chloro-2-methylphenyl)pyrrolidine, a molecule built around the privileged pyrrolidine scaffold. Recognizing that no single method is definitive, we advocate for an integrated approach that begins with broad, computational predictions and systematically funnels candidates through rigorous experimental validation. This workflow is designed to maximize efficiency and confidence, combining in silico target fishing with state-of-the-art chemical proteomics and biophysical validation techniques. Each phase is built upon the principles of causality and self-validation, providing researchers with the rationale behind experimental choices and detailed protocols to ensure reproducibility. The ultimate goal is to move from a compound of interest to a validated target with a clear, testable hypothesis regarding its mechanism of action.

Introduction: Setting the Stage for Discovery

The Pyrrolidine Scaffold: A Privileged Motif in Medicinal Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1] Its prevalence in FDA-approved drugs and natural alkaloids stems from its unique structural and physicochemical properties.[2][3] The non-planar, sp3-hybridized nature of the ring allows for the precise spatial orientation of substituents, enabling high-affinity and selective interactions with biological targets.[4] Pyrrolidine-containing molecules have demonstrated a vast range of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial effects, highlighting the scaffold's versatility in drug design.[5][1]

Profile of this compound: An Investigational Compound

The subject of this guide, this compound (CAS No. 1020253-09-1), is a synthetic compound featuring the core pyrrolidine ring attached to a substituted phenyl group.[6] While its specific biological activity and targets are not yet defined, its structural components suggest potential for bioactivity. The substituted phenyl ring provides a handle for diverse interactions, including hydrophobic and halogen-bonding, while the pyrrolidine acts as a versatile anchor. A structurally related compound has been investigated for its interaction with nicotinic acetylcholine receptors (nAChRs), providing an initial, albeit distal, clue for hypothesis generation.[7]

The Imperative of Target Identification in Drug Discovery

Identifying the specific molecular target of a bioactive compound is a critical and complex stage in drug discovery.[8] This process, often termed target deconvolution or identification, provides the mechanistic foundation for a drug's therapeutic effects and potential toxicities. A validated target enables the development of robust assays for structure-activity relationship (SAR) studies, facilitates the discovery of biomarkers for patient stratification, and is essential for regulatory approval. The journey from a "hit" compound in a phenotypic screen to a clinical candidate is impossible without first answering the fundamental question: "What protein does this molecule bind to, and how does that interaction mediate a biological response?"[8]

Phase 1: In Silico Target Prediction and Hypothesis Generation

Rationale: A Cost-Effective First Pass

Before committing to resource-intensive laboratory experiments, computational, or in silico, methods provide a powerful and cost-effective strategy to generate an initial list of plausible protein targets.[9][10] These approaches leverage vast databases of known drug-target interactions and protein structures to predict potential binding partners for a novel compound based on its chemical structure.[9] This phase is not intended to provide a definitive answer but rather to build a data-driven foundation for focused experimental inquiry.

Methodologies for Computational Target Fishing

A dual-pronged computational approach, combining ligand-based and structure-based methods, is recommended to broaden the search space and increase the probability of identifying relevant targets.

  • 2.2.1 Ligand-Based (Chemical Similarity) Prediction: This method operates on the principle that structurally similar molecules often share similar biological targets. The 2D structure of this compound is converted into a molecular fingerprint and compared against databases of compounds with known biological activities (e.g., ChEMBL, PubChem). Servers like SwissTargetPrediction or TargetHunter utilize this principle to predict a ranked list of potential targets.[11]

  • 2.2.2 Structure-Based (Inverse Docking) Prediction: In this approach, the 3D conformation of the small molecule is computationally docked against a library of thousands of protein crystal structures.[12] Algorithms calculate a binding energy or score for each protein-ligand pair, and the top-scoring proteins are identified as potential targets. This method is particularly useful for identifying novel interactions that might be missed by similarity-based approaches.

Data Interpretation and Prioritization

The output from these methods will be a list of potential targets, which must be critically evaluated and prioritized.

Predicted Target ClassIn Silico MethodScore/MetricRationale for Prioritization
Ion Channels (e.g., nAChRs)Ligand SimilarityHigh Tanimoto ScoreStructural analogs show activity at nAChRs.[7] High priority for validation.
GPCRs (e.g., Dopamine/Serotonin)Ligand SimilarityModerate Tanimoto ScoreThe phenyl-pyrrolidine motif is common in CNS-active agents.
KinasesInverse DockingFavorable Docking ScoreThe molecule may fit into ATP-binding pockets. Requires experimental confirmation.
Metabolic EnzymesLigand SimilarityLow Tanimoto ScoreLower priority, but retained for comprehensive analysis.

Caption: Hypothetical summary of in silico target prediction results.

The next step involves synthesizing the findings. Targets that appear in the results of both ligand-based and structure-based methods should be considered high-priority candidates. Further prioritization can be achieved by cross-referencing the target list with disease-relevant pathways.

in_silico_workflow cluster_input Input Molecule cluster_methods Computational Prediction Methods cluster_output Output & Prioritization mol This compound ligand Ligand-Based (Similarity Search) mol->ligand 2D Fingerprint structure Structure-Based (Inverse Docking) mol->structure 3D Conformer rank_list Ranked List of Potential Targets ligand->rank_list structure->rank_list hypothesis Prioritized Hypotheses for Experimental Validation rank_list->hypothesis Cross-referencing & Pathway Analysis

Caption: Workflow for in silico target prediction and hypothesis generation.

Phase 2: Experimental Target Identification via Chemical Proteomics

Rationale: Unbiased Discovery in a Biological Context

While in silico methods generate hypotheses, chemical proteomics provides a direct, unbiased approach to identify the molecular targets of a compound within a complex biological milieu, such as a cell lysate.[13][14] The cornerstone of this phase is affinity chromatography coupled with quantitative mass spectrometry (AC-MS), a powerful technique to physically isolate a compound's binding partners.[15]

Synthesis of an Affinity Probe: A Critical Prerequisite

To perform affinity chromatography, the compound of interest must be immobilized on a solid support (e.g., sepharose or magnetic beads). This requires the synthesis of a chemical probe, an analog of this compound that incorporates two key features:

  • A Linker: A flexible chain (e.g., polyethylene glycol or a long alkyl chain) is attached to a position on the molecule that is predicted to be non-essential for target binding.

  • A Reactive Handle: The linker terminates in a functional group (e.g., a carboxylic acid or an amine) that allows for covalent attachment to the chromatography resin.

It is crucial to first confirm that the synthesized probe retains the biological activity of the parent compound to ensure that the modification has not disrupted its ability to bind the target.

Detailed Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

This protocol outlines the key steps for identifying binding partners from a cell lysate.

  • Probe Immobilization: Covalently couple the synthesized affinity probe to NHS-activated sepharose beads according to the manufacturer's protocol. Prepare control beads by blocking the reactive groups without adding the probe.

  • Lysate Preparation: Culture a relevant cell line (e.g., a human neuroblastoma line if CNS targets are suspected) and harvest the cells. Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors. Clarify the lysate by high-speed centrifugation to remove insoluble debris.

  • Affinity Pulldown:

    • Incubate a portion of the cell lysate with the probe-immobilized beads.

    • In parallel, incubate another portion with the control beads (to identify non-specific binders).

    • For a competition control, incubate a third portion with the probe-immobilized beads in the presence of a molar excess of the free, unmodified this compound. Proteins that are competed off are more likely to be specific binders.

  • Washing: Wash the beads extensively with lysis buffer to remove proteins that are weakly or non-specifically bound. This step is critical for reducing background noise.

  • Elution: Elute the bound proteins from the beads. This can be done using a denaturing buffer (e.g., SDS-PAGE loading buffer) or by competitive elution with a high concentration of the free compound.

  • Proteomic Analysis:

    • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive stain (e.g., silver stain or SYPRO Ruby).

    • Excise unique bands that appear in the probe lane but not the control lanes for in-gel digestion with trypsin.

    • For a more comprehensive analysis, perform in-solution digestion of the entire eluate, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Analyze the resulting peptide fragmentation data using a search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify the proteins.

Data Analysis and Hit Validation

A true binding partner should be significantly enriched on the affinity probe beads compared to the control beads and should show reduced binding in the presence of the free compound competitor. Quantitative proteomics is essential for this analysis.

Protein IDAbundance (Probe)Abundance (Control)Abundance (Competition)Fold EnrichmentStatus
P123451.5e71.2e42.1e51250xHigh-Confidence Hit
Q678908.9e69.1e41.1e698xHigh-Confidence Hit
P987652.4e81.9e82.2e81.3xNon-specific Binder

Caption: Example quantitative proteomics data from an AC-MS experiment.

acms_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis probe Immobilize Affinity Probe incubate Incubate Lysate with Beads probe->incubate lysate Prepare Native Cell Lysate lysate->incubate wash Extensive Washing incubate->wash elute Elute Bound Proteins wash->elute ms LC-MS/MS Analysis elute->ms quant Quantitative Analysis (Probe vs. Controls) ms->quant hits Validated Hit List quant->hits

Caption: Experimental workflow for Affinity Chromatography-Mass Spectrometry.

Phase 3: Orthogonal Approaches for Target Validation

Rationale: The Principle of Triangulation

Affinity-based methods are powerful but can sometimes yield false positives. Therefore, it is essential to validate putative hits from Phase 2 using orthogonal methods—techniques that rely on different physical or biological principles.[16] Confirmation of a target by two or more independent methods provides high confidence in the result.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a technique that assesses target engagement in intact cells or lysates.[13] It is based on the principle that the binding of a small molecule often stabilizes its target protein, making it more resistant to thermal denaturation.

  • Cell Treatment: Treat intact cells (or cell lysate) with this compound or a vehicle control (e.g., DMSO).

  • Heating: Aliquot the treated samples and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a fixed time (e.g., 3 minutes). One aliquot is kept at room temperature as a non-heated control.

  • Protein Extraction: Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.

  • Analysis: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or, for proteome-wide analysis, mass spectrometry.

  • Interpretation: A specific ligand will cause a rightward shift in the melting curve of its target protein, indicating stabilization.

Protocol: Direct Binding Biophysical Assays

To confirm a direct, physical interaction between the compound and a purified recombinant version of the candidate protein, biophysical methods are the gold standard.

  • Surface Plasmon Resonance (SPR):

    • Immobilization: Covalently immobilize the purified target protein onto a sensor chip.

    • Binding: Flow solutions containing various concentrations of this compound over the chip.

    • Detection: A detector measures changes in the refractive index at the chip surface, which is proportional to the mass of the compound binding to the protein.

    • Analysis: This real-time data can be used to calculate kinetic parameters (k_on, k_off) and the equilibrium dissociation constant (K_D), a direct measure of binding affinity.

  • Isothermal Titration Calorimetry (ITC):

    • Setup: Place the purified target protein in the sample cell of the calorimeter and the compound in the injection syringe.

    • Titration: Inject small aliquots of the compound into the protein solution.

    • Detection: The instrument measures the minute heat changes that occur upon binding (or dilution).

    • Analysis: The resulting data provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH).

Phase 4: Elucidating Mechanism of Action in a Cellular Context

Rationale: From Binding to Function

Confirming that a compound binds to a target is only half the story. The ultimate goal is to understand how that binding event alters the protein's function and affects cellular pathways.

Target Engagement and Functional Modulation

Once a target is validated with high confidence, the next step is to develop an assay that measures its function.

  • If the target is an enzyme: Develop a biochemical assay to measure its catalytic activity. Test whether this compound acts as an inhibitor or an activator.

  • If the target is a receptor: Use a reporter gene assay or measure the levels of a downstream second messenger (e.g., cAMP) to determine if the compound is an agonist or antagonist.

  • If the target is part of a protein complex: Use co-immunoprecipitation to see if the compound disrupts or enhances the interaction between the target and its binding partners.

Downstream Pathway Analysis

To understand the broader cellular consequences of target engagement, treat a relevant cell model with the compound and analyze downstream changes using systems-level approaches.

  • Transcriptomics (RNA-Seq): Identifies changes in gene expression, revealing which signaling pathways are activated or suppressed.

  • Proteomics/Phosphoproteomics: Measures changes in protein abundance and phosphorylation status, providing a more direct readout of signaling pathway activity.

By integrating the results from functional and systems-level assays, a comprehensive picture of the compound's mechanism of action can be constructed.

signaling_pathway cluster_pathway Hypothetical Signaling Cascade compound 1-(3-Chloro-2-methylphenyl) pyrrolidine target Validated Target (e.g., Kinase A) compound->target Binds & Inhibits downstream1 Substrate B target->downstream1 Phosphorylates downstream2 Effector C downstream1->downstream2 Activates response Cellular Response (e.g., Gene Expression) downstream2->response

Caption: Hypothetical signaling pathway modulated by the compound.

Summary and Forward Outlook

This guide has outlined a systematic, integrated strategy for the identification and validation of pharmacological targets for this compound. The workflow is designed to progress logically from broad, computational screening to high-confidence, multi-modal experimental validation, and finally to a mechanistic understanding of the compound's function. By combining in silico prediction, chemical proteomics, orthogonal biophysical validation, and cellular pathway analysis, researchers can effectively de-risk the drug discovery process and build a solid foundation for future lead optimization and preclinical development. The successful deconvolution of this compound's target will not only illuminate its therapeutic potential but will also provide a valuable chemical tool to probe novel aspects of human biology.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

  • Krasavin, M. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

  • LCGC International. (2024). Mass Spectrometry–Driven Strategies for Membrane Protein–Targeted Drug Discovery. LCGC International. [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Wikipedia. [Link]

  • Sun, D., et al. (2014). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Journal of Medicinal Chemistry. [Link]

  • Das, S., et al. (2024). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Biomedicines. [Link]

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A Technical Guide to Early ADMET Profiling of Substituted Pyrrolidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Early ADMET Profiling for Pyrrolidine-Based Drug Candidates

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its structural and physicochemical properties, including its capacity for hydrogen bonding and conformational flexibility, make it an attractive framework for designing novel therapeutics across diverse disease areas, from cancer to central nervous system disorders.[3][4] The versatility of the pyrrolidine scaffold allows for extensive synthetic modification, enabling chemists to fine-tune pharmacological activity.[3]

However, the ultimate success of a drug candidate hinges not only on its potency and selectivity but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[5] Poor pharmacokinetic properties are a leading cause of late-stage attrition in drug development.[6] Therefore, the early integration of ADMET profiling into the drug discovery process is not just advantageous but essential.[7][8] By identifying and mitigating potential liabilities at the hit-to-lead and lead optimization stages, research teams can focus resources on compounds with the highest probability of success, significantly reducing time and cost.[9][10]

This guide provides a comprehensive, technically-grounded framework for the early ADMET profiling of substituted pyrrolidine scaffolds. It is designed to empower researchers with the rationale behind experimental choices, detailed protocols for key in vitro assays, an introduction to complementary in silico methods, and a strategy for integrating these data streams to make informed decisions.

Part 1: Foundational Concepts in Early ADMET Profiling

Early ADMET screening involves a suite of assays designed to provide a preliminary assessment of a compound's drug-like properties.[9] The goal is not to definitively characterize the full pharmacokinetic profile, but rather to rank-order compounds and identify potential red flags that could derail a program.[9][11] For substituted pyrrolidines, the specific substitutions can dramatically alter physicochemical properties, which in turn govern their ADMET profiles.[3][12]

Key parameters to assess in early profiling include:

  • Solubility: A prerequisite for absorption. Poor solubility can lead to low bioavailability.

  • Permeability: The ability to cross biological membranes, such as the intestinal wall, is crucial for oral absorption.[13]

  • Metabolic Stability: The susceptibility of a compound to breakdown by metabolic enzymes, primarily in the liver, determines its half-life and potential for generating active or toxic metabolites.[14][15]

  • CYP450 Inhibition: Inhibition of cytochrome P450 (CYP) enzymes is a major cause of drug-drug interactions (DDIs).[16][17]

  • Cytotoxicity: Early identification of general toxicity is crucial for de-risking candidates.

The interplay of these properties is complex. For instance, increasing lipophilicity to improve permeability can sometimes decrease solubility and increase metabolic clearance. A multi-parametric approach is therefore essential for balanced lead optimization.[10]

Part 2: Core In Vitro ADMET Assays for Pyrrolidine Scaffolds

This section provides detailed methodologies for a tiered approach to in vitro ADMET screening. The assays are presented in a logical flow, starting from fundamental physicochemical properties and moving to more complex biological systems.

Kinetic Solubility Assay

Principle: This high-throughput assay measures the solubility of a compound in an aqueous buffer after precipitating from a DMSO stock solution. It provides a rapid assessment of solubility under non-equilibrium conditions, which is often relevant to the initial stages of drug dissolution in vivo.

Experimental Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of each pyrrolidine derivative in 100% DMSO.

  • Assay Plate Preparation: In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock to the PBS, resulting in a final concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Filtration/Centrifugation: Centrifuge the plate to pellet any precipitate or use a filter plate to separate precipitated compound.

  • Quantification: Analyze the concentration of the compound remaining in the supernatant/filtrate using LC-MS/MS or UV-Vis spectroscopy by comparing it to a standard curve prepared in a 50:50 acetonitrile:water mixture.

Data Interpretation:

  • High Solubility: > 100 µM

  • Moderate Solubility: 10 - 100 µM

  • Low Solubility: < 10 µM

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: The PAMPA assay is a non-cell-based, high-throughput method that models passive, transcellular permeability.[13] A filter plate is coated with a lipid-infused organic solvent (e.g., lecithin in dodecane), creating an artificial membrane that separates a donor compartment from an acceptor compartment.[18] This assay specifically assesses a compound's ability to diffuse across a lipid barrier, a key mechanism for intestinal absorption.[13]

Experimental Protocol:

  • Membrane Preparation: Gently add 5 µL of a 1% lecithin in dodecane solution onto the membrane of each well in a 96-well donor plate and allow it to impregnate the filter.[19]

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4).[19]

  • Donor Plate Preparation: Prepare the pyrrolidine test compounds in PBS (pH 7.4) at a concentration of 100 µM. Add 150-200 µL of the compound solution to each well of the lipid-coated donor plate.[19]

  • Assembly and Incubation: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the membrane is in contact with the buffer in the acceptor wells. Incubate the assembly in a moisture-saturated chamber for 5 to 18 hours at room temperature.[13][20]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-ln(1 - CA/Cequilibrium)] * (VD * VA) / ((VD + VA) * Area * Time) Where CA is the concentration in the acceptor well, Cequilibrium is the concentration at equilibrium, VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.

Data Interpretation:

  • High Permeability: Papp > 5.0 x 10-6 cm/s

  • Moderate Permeability: Papp = 1.0 - 5.0 x 10-6 cm/s

  • Low Permeability: Papp < 1.0 x 10-6 cm/s

Caco-2 Permeability Assay

Principle: The Caco-2 assay is a cell-based model that is considered the gold standard for in vitro prediction of human intestinal absorption.[21] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key uptake and efflux transporters (e.g., P-glycoprotein, P-gp).[22][23] This assay can therefore measure both passive diffusion and active transport.

G cluster_0 Apical (A) Compartment (Intestinal Lumen) cluster_1 Caco-2 Cell Monolayer cluster_2 Basolateral (B) Compartment (Bloodstream) A Test Compound Added Monolayer Passive Diffusion Active Uptake Active Efflux (P-gp) A->Monolayer:f0 A to B Monolayer:f2->A B Compound Measured Monolayer:f0->B B->Monolayer:f2 B to A (Efflux)

Caption: Caco-2 bidirectional permeability assay workflow.

Experimental Protocol:

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ inserts for approximately 21 days to allow for differentiation and monolayer formation.[24]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥200 Ω·cm².[25]

  • Bidirectional Assay Setup:

    • A-to-B Transport (Absorption): Add the test compound (typically at 10 µM) to the apical (A) compartment.[21] The basolateral (B) compartment contains fresh buffer.

    • B-to-A Transport (Efflux): Add the test compound to the basolateral (B) compartment. The apical (A) compartment contains fresh buffer.

  • Incubation: Incubate the plates at 37°C for 2 hours.[21]

  • Sampling and Quantification: At the end of the incubation, take samples from both compartments and analyze the compound concentration by LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp for both A-to-B and B-to-A directions.

    • Calculate the Efflux Ratio (ER) = Papp(B-A) / Papp(A-B).[22]

Data Interpretation:

  • Papp (A-B):

    • High: > 10 x 10-6 cm/s (likely good absorption)

    • Moderate: 2 - 10 x 10-6 cm/s

    • Low: < 2 x 10-6 cm/s (likely poor absorption)

  • Efflux Ratio (ER):

    • ER > 2: Suggests the compound is a substrate for an efflux transporter like P-gp, which may limit its oral bioavailability.[22]

Liver Microsomal Stability Assay

Principle: This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are highly concentrated in liver microsomes.[14] The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.[26] This is a fundamental assay for predicting hepatic clearance and half-life.[27]

Experimental Protocol:

  • Reagents: Human liver microsomes (HLM), NADPH regenerating system (cofactor for CYP enzymes), and phosphate buffer (pH 7.4).

  • Reaction Mixture: Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL) in phosphate buffer.[20]

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the pyrrolidine test compound (typically 1 µM) and the NADPH regenerating system.

  • Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot by adding ice-cold acetonitrile, which also precipitates the proteins.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line gives the rate constant of elimination (k).

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (0.693 / t1/2) / (mg microsomal protein/mL).

Data Interpretation (General Guideline):

  • High Stability: t1/2 > 60 min (Clint < 12 µL/min/mg)

  • Moderate Stability: t1/2 = 15 - 60 min (Clint = 12 - 46 µL/min/mg)

  • Low Stability: t1/2 < 15 min (Clint > 46 µL/min/mg)

Cytochrome P450 (CYP) Inhibition Assay

Principle: This assay determines if a test compound can inhibit the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4), which is a primary cause of DDIs.[28] A fluorogenic probe substrate, specific for a particular CYP isoform, is incubated with human liver microsomes. The CYP enzyme metabolizes the probe into a fluorescent product. The inhibitory potential of the test compound is measured by its ability to reduce the fluorescent signal.[28]

Experimental Protocol:

  • Reagents: HLM, specific fluorogenic probe substrates for each CYP isoform, NADPH regenerating system, and the pyrrolidine test compounds at various concentrations.

  • Assay Setup: In a 96-well plate, combine HLM, buffer, and the test compound (or control inhibitor).

  • Reaction Initiation: Add the specific CYP probe substrate and the NADPH regenerating system to initiate the reaction.

  • Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Fluorescence Reading: Stop the reaction and measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.

    • Plot percent inhibition versus the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration that causes 50% inhibition).

Data Interpretation:

  • Potent Inhibitor: IC50 < 1 µM

  • Moderate Inhibitor: IC50 = 1 - 10 µM

  • Weak Inhibitor: IC50 > 10 µM Compounds with IC50 values < 10 µM for any major CYP isoform warrant further investigation.[17]

Part 3: The Role of In Silico ADMET Prediction

In silico, or computational, models are invaluable tools in early drug discovery for predicting ADMET properties.[6][29] They allow for the rapid screening of large virtual libraries of compounds, helping to prioritize synthetic efforts and flag potential liabilities before any wet lab experiments are conducted.[30][31] These models use quantitative structure-property relationships (QSPR) to correlate chemical structures with ADMET properties.[30]

Key Predictable Properties for Pyrrolidine Scaffolds:

  • Physicochemical Properties: Lipophilicity (logP), aqueous solubility (logS), and pKa can be accurately predicted and are fundamental drivers of ADMET outcomes.[5]

  • Absorption: Models can predict human intestinal absorption (HIA) and Caco-2 permeability.[32]

  • Distribution: Prediction of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.[32]

  • Metabolism: Identification of potential sites of metabolism on the pyrrolidine scaffold and prediction of CYP inhibition.[12]

  • Toxicity: Prediction of potential for Ames mutagenicity, cardiotoxicity (hERG inhibition), and hepatotoxicity.[33]

While in silico tools are powerful for prioritizing compounds, they are predictive and not a replacement for in vitro testing.[7] The best strategy is an integrated approach where computational predictions guide the selection of compounds for experimental validation.[6]

Part 4: Integrated Data Analysis and Decision Making

The true power of early ADMET profiling lies in the integrated analysis of data from multiple assays to build a comprehensive picture of each compound. This allows for a data-driven approach to selecting the most promising candidates for advancement.

G Start Pyrrolidine Analogs InSilico In Silico ADMET (LogP, Solubility, Permeability) Start->InSilico Solubility Kinetic Solubility Assay Start->Solubility Decision1 Prioritize for Synthesis & Initial Screening InSilico->Decision1 Solubility->Decision1 PAMPA PAMPA Assay Microsomal Microsomal Stability PAMPA->Microsomal Decision1->PAMPA CYP_Caco2 CYP Inhibition & Caco-2 Microsomal->CYP_Caco2 Decision2 Select Lead Candidates CYP_Caco2->Decision2 LeadOp Lead Optimization Decision2->LeadOp

Caption: Tiered ADMET screening and decision-making workflow.

Data Summary and Candidate Selection:

All quantitative data should be summarized in a table to facilitate direct comparison between different pyrrolidine analogs.

Compound IDSolubility (µM)PAMPA Papp (10-6 cm/s)Caco-2 Papp (A-B) (10-6 cm/s)Efflux RatioHLM t1/2 (min)CYP3A4 IC50 (µM)
PYR-001856.212.51.275> 50
PYR-00250.81.11.51225
PYR-0031208.19.54.540> 50
PYR-004557.515.11.858.7

Analysis of Hypothetical Data:

  • PYR-001: Exhibits a strong overall profile. It has good solubility, high permeability in both PAMPA and Caco-2 assays, no significant efflux, excellent metabolic stability, and is a weak CYP3A4 inhibitor. This is a strong candidate for progression.

  • PYR-002: Shows poor solubility and low permeability, suggesting potential issues with oral absorption. Its metabolic stability is also low. This compound would likely be deprioritized.

  • PYR-003: Has excellent solubility and passive permeability (PAMPA). However, the high efflux ratio in the Caco-2 assay is a significant concern that could limit bioavailability in vivo. This suggests it is a P-gp substrate. Further investigation or structural modification to mitigate efflux would be needed.

  • PYR-004: Displays good solubility and permeability, but it is metabolically unstable and shows moderate inhibition of CYP3A4. The combination of rapid clearance and potential for DDIs makes this a high-risk candidate. This compound would likely be deprioritized or used as a basis for structural modifications to improve stability.

This integrated analysis allows for a holistic assessment, balancing potency with a favorable ADMET profile to select the most promising pyrrolidine scaffolds for lead optimization.[34][35]

Conclusion

The early and systematic application of ADMET profiling is a critical strategy in modern drug discovery. For projects centered on the versatile pyrrolidine scaffold, this approach enables a deep understanding of how structural modifications impact drug-like properties. By integrating high-throughput in vitro assays with predictive in silico modeling, research teams can build a robust, multi-parameter dataset. This data-driven framework facilitates the efficient identification of lead candidates with a balanced profile of potency, safety, and pharmacokinetics, ultimately increasing the probability of successfully advancing new pyrrolidine-based therapeutics to the clinic.

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The Strategic Placement of Halogen and Methyl Substituents: A Technical Guide to Modulating Pyrrolidine Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolidine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone in modern drug discovery.[1][2][3] Its prevalence in a vast array of FDA-approved drugs and natural alkaloids underscores its significance as a "privileged scaffold."[1][2][3][4] This prominence stems from several key features: the pyrrolidine ring's three-dimensional structure allows for the exploration of chemical space in ways that flat aromatic rings cannot, and its nitrogen atom can act as a hydrogen bond donor or acceptor, facilitating crucial interactions with biological targets.[5] Furthermore, the stereogenic centers inherent to many pyrrolidine derivatives enable the fine-tuning of pharmacological activity and the mitigation of off-target effects.[1][4]

This technical guide delves into the nuanced yet powerful role of two common substituents—halogens and methyl groups—in modulating the bioactivity of the pyrrolidine core. We will explore how the strategic placement of these functional groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, ultimately shaping its therapeutic potential. For researchers, scientists, and drug development professionals, a deep understanding of these structure-activity relationships (SAR) is paramount for the rational design of novel therapeutics.

The Subtle Art of Substitution: Halogens and Methyl Groups as Modulators of Bioactivity

The introduction of halogen or methyl substituents onto the pyrrolidine ring is a fundamental strategy in medicinal chemistry to optimize lead compounds. These seemingly simple modifications can trigger a cascade of effects, from altering a molecule's size, shape, and electronic distribution to influencing its metabolic stability and ability to cross biological membranes.

Halogenation: More Than Just a Lipophilic Switch

Halogen atoms, particularly fluorine and chlorine, are frequently incorporated into drug candidates to enhance their pharmacological profiles. While often used to increase lipophilicity and improve membrane permeability, their effects are far more complex.[2][6]

  • Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.[2][6] This effect is largely due to the polarizability of the halogen's lone pair of electrons, which promotes favorable London dispersion forces with lipophilic environments.[2]

  • Electronegativity and Polarity: The high electronegativity of halogens, especially fluorine, can create significant dipole moments within a molecule. This can lead to productive polar interactions with target proteins, such as hydrogen bonding and dipole-dipole interactions. However, it's a misconception that increased polarity always leads to increased aqueous solubility; in many cases, the increased lipophilicity from halogenation dominates.[2]

  • Metabolic Stability: The introduction of a halogen, particularly fluorine, at a metabolically vulnerable position can block cytochrome P450-mediated oxidation, thereby increasing the drug's half-life.

  • Conformational Control: Halogen substituents can influence the puckering of the pyrrolidine ring through stereoelectronic effects. For instance, the gauche effect between a fluorine atom and an adjacent electronegative group can stabilize a specific ring conformation, which may be optimal for binding to a biological target.[1]

  • Halogen Bonding: Heavier halogens like chlorine, bromine, and iodine can participate in a highly directional, non-covalent interaction known as halogen bonding. This occurs when a region of positive electrostatic potential on the halogen (the σ-hole) interacts with an electron-rich atom, such as an oxygen or nitrogen, on the target protein. This can significantly contribute to binding affinity and selectivity.

A notable example of the impact of halogenation can be seen in the development of antibacterial agents. In a series of 1,2,4-oxadiazole pyrrolidine derivatives targeting DNA gyrase and topoisomerase IV, compounds bearing a 4-chlorophenyl substituent on the pyrrolidine ring demonstrated potent inhibitory activity.[3] Specifically, compound 22c , with a 4-chlorophenyl group, was more active than the reference drug novobiocin against both E. coli and S. aureus topoisomerase IV.[3] This highlights how the electronic and steric properties of the chlorine atom can enhance binding to the target enzymes.

CompoundSubstituentTargetIC50 (µM)
22c 4-chlorophenylE. coli topoisomerase IV3.07
22c 4-chlorophenylS. aureus topoisomerase IV8.2
Novobiocin-E. coli topoisomerase IV11
Novobiocin-S. aureus topoisomerase IV27

Data from Frejat et al. (2022)[3]

Methylation: A Subtle Influencer of Potency and Selectivity

The humble methyl group, while seemingly simple, can exert a profound influence on the bioactivity of a pyrrolidine-containing molecule. Its effects are primarily steric and electronic in nature, impacting everything from receptor binding to metabolic stability.

  • Steric Hindrance: The addition of a methyl group can introduce steric bulk, which can either be beneficial or detrimental to bioactivity. It can promote a specific binding conformation by preventing rotation around a bond or, conversely, hinder binding by clashing with the target protein.

  • Increased Lipophilicity: Methyl groups are lipophilic and can increase a molecule's logP value, potentially improving its absorption and distribution.

  • Metabolic Blocking: Similar to halogens, a strategically placed methyl group can block metabolic oxidation, leading to a longer duration of action.

  • Conformational Rigidity: Methylation can restrict the conformational flexibility of the pyrrolidine ring, locking it into a bioactive conformation. This pre-organization can reduce the entropic penalty of binding, leading to higher affinity.

  • Hydrophobic Interactions: The methyl group can engage in favorable van der Waals and hydrophobic interactions within the binding pocket of a target protein, contributing to overall binding affinity.

The development of antagonists for the CXCR4 receptor, a key player in cancer metastasis, provides a compelling example of the impact of methylation. In a series of pyrrolidine-containing derivatives, the position of a methyl group on an adjacent pyridine ring had a dramatic effect on binding affinity.[2] Compound 26 , with a methyl group at the 3-position of the pyridine ring, exhibited a strong binding affinity to the CXCR4 receptor (IC50 = 79 nM) and potent inhibition of CXCL12-induced cytosolic calcium flux (IC50 = 0.25 nM).[2] Shifting the methyl group to other positions on the pyridine ring resulted in a significant loss of potency. This underscores the critical role of precise methyl group placement in optimizing interactions with the target receptor.

CompoundMethyl PositionCXCR4 Binding IC50 (nM)Calcium Flux IC50 (nM)
26 3-CH3790.25
Analog 12-CH3>1000-
Analog 24-CH3>1000-

Data from Li et al. (2020)[2]

Experimental Protocols: A Framework for Investigation

To systematically evaluate the impact of halogen and methyl substituents on pyrrolidine bioactivity, a robust experimental workflow is essential. This typically involves chemical synthesis, in vitro bioassays, and in silico modeling.

General Protocol for the Synthesis of Substituted Pyrrolidines

The synthesis of substituted pyrrolidines can be achieved through various methods, including the functionalization of pre-existing pyrrolidine rings (e.g., from proline) or through de novo ring construction via cycloaddition reactions.[1][4]

Example: Synthesis of N-Aryl Pyrrolidines via Buchwald-Hartwig Amination

  • Reaction Setup: To a flame-dried Schlenk tube, add the aryl halide (1.0 mmol), pyrrolidine (1.2 mmol), palladium catalyst (e.g., Pd2(dba)3, 0.02 mmol), phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., Cs2CO3, 2.0 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction Conditions: Purge the tube with argon and heat the reaction mixture to 100 °C for 12-24 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl pyrrolidine.

General Protocol for In Vitro Bioactivity Assessment (e.g., Antibacterial Assay)

The minimum inhibitory concentration (MIC) is a standard measure of a compound's antibacterial potency.

  • Preparation of Bacterial Inoculum: Grow a fresh culture of the target bacterial strain (e.g., S. aureus) in a suitable broth medium to the mid-logarithmic phase. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Concepts: Diagrams and Workflows

Visual representations are invaluable for understanding the complex relationships between chemical structure, experimental design, and biological activity.

Logical Workflow for Pyrrolidine Derivative Drug Discovery

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Silico Analysis cluster_3 Optimization A Lead Identification (Pyrrolidine Scaffold) B Substitution Strategy (Halogen/Methyl) A->B C Chemical Synthesis B->C D Primary Bioassay (e.g., Enzyme Inhibition) C->D E Secondary Assay (e.g., Cell-based) D->E G QSAR Modeling D->G F ADME Profiling E->F H Molecular Docking E->H I SAR Analysis F->I G->I H->I J Lead Optimization I->J J->B Iterative Design G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB Effector Effector Protein KinaseB->Effector Proliferation Cell Proliferation Effector->Proliferation Inhibitor Substituted Pyrrolidine Inhibitor Inhibitor->KinaseA

Caption: A simplified diagram illustrating the inhibition of a kinase signaling pathway by a substituted pyrrolidine.

Conclusion: A Path Forward in Rational Drug Design

The strategic incorporation of halogen and methyl substituents into the pyrrolidine scaffold is a powerful and versatile tool in the medicinal chemist's armamentarium. A thorough understanding of the subtle yet significant effects of these modifications on a molecule's physicochemical properties and its interactions with biological targets is crucial for the successful design and development of novel therapeutics. By leveraging the principles of SAR, employing robust experimental protocols, and utilizing in silico modeling, researchers can continue to unlock the full potential of the pyrrolidine core in addressing a wide range of diseases.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

  • Vitale, P., et al. (2020). The Pyrrolidine Ring in Medicinal Chemistry. Current Medicinal Chemistry, 27(32), 5342-5387. [Link]

  • Frejat, F. D., et al. (2022). Synthesis, biological evaluation, and molecular modeling of new 1,2,4-oxadiazole-pyrrolidine derivatives as potential antibacterial agents. Journal of Molecular Structure, 1250, 131795. [Link]

  • Li, J., et al. (2020). Discovery of Novel Pyrrolidine Derivatives as Potent CXCR4 Antagonists with In Vivo Anti-metastatic Activity. Journal of Medicinal Chemistry, 63(15), 8439-8456. [Link]

  • Summerfield, C., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. Chemical Science. [Link]

  • Lin, H., et al. (2021). Halogen bonding in medicinal chemistry: a 2020 perspective. Journal of Medicinal Chemistry, 64(12), 7945-7969. [Link]

  • Zaytsev, V. P., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(2), 11158. [Link]

  • Why do halogen substituents make molecules more lipophilic? - Chemistry Stack Exchange. (2016). [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). [Link]

  • Pyrrolidine - Wikipedia. (n.d.). [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). [Link]

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Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 1-(3-Chloro-2-methylphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3-Chloro-2-methylphenyl)pyrrolidine is a tertiary amine featuring a substituted aromatic ring linked to a pyrrolidine moiety. This structural motif is of significant interest to researchers in medicinal chemistry and drug development, as N-aryl pyrrolidines are integral components of numerous biologically active compounds. The pyrrolidine ring can confer desirable pharmacokinetic properties, such as improved solubility and metabolic stability, while the substituted phenyl ring allows for fine-tuning of the molecule's interaction with biological targets. The synthesis of such compounds with high efficiency and purity is therefore a critical step in the discovery and development of novel therapeutics.

This application note provides a detailed, field-proven protocol for the synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig amination. This powerful cross-coupling reaction has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds, offering a broad substrate scope and functional group tolerance.[1] The protocol herein is designed to be a self-validating system, with explanations for the choice of reagents and conditions to ensure both reproducibility and a fundamental understanding of the reaction mechanism.

Reaction Principle: The Buchwald-Hartwig Amination

The synthesis of this compound is achieved through the palladium-catalyzed cross-coupling of 1-bromo-3-chloro-2-methylbenzene with pyrrolidine. The reaction proceeds via a catalytic cycle involving a palladium(0)/palladium(II) redox couple.[1]

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine (pyrrolidine) coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a more nucleophilic amido species.

  • Reductive Elimination: The aryl group and the amido group are reductively eliminated from the palladium center, forming the desired C-N bond of the product and regenerating the active Pd(0) catalyst.

The choice of a sterically hindered phosphine ligand is crucial for promoting the reductive elimination step and preventing catalyst decomposition, particularly with challenging substrates like the sterically hindered 1-bromo-3-chloro-2-methylbenzene.

Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Supplier
1-Bromo-3-chloro-2-methylbenzeneC₇H₆BrCl205.481.0 g4.87Sigma-Aldrich
PyrrolidineC₄H₉N71.120.52 mL6.33Acros Organics
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)C₅₁H₄₂O₃Pd₂915.7245 mg0.049Strem Chemicals
XantphosC₃₉H₃₂OP₂578.6285 mg0.147Combi-Blocks
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.100.61 g6.33Alfa Aesar
Toluene (anhydrous)C₇H₈92.1420 mL-Fisher Scientific
Equipment
  • Oven-dried 50 mL Schlenk flask

  • Magnetic stirrer hotplate

  • Magnetic stir bar

  • Septa and needles

  • Schlenk line with an inert gas (Nitrogen or Argon) supply

  • Syringes for liquid transfer

  • Condenser

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Reaction Workflow

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Setup 1. Assemble and dry glassware Inert 2. Purge with inert gas Setup->Inert Reagents 3. Add solid reagents: 1-Bromo-3-chloro-2-methylbenzene Pd₂(dba)₃, Xantphos, NaOtBu Inert->Reagents Solvent 4. Add anhydrous toluene Reagents->Solvent Amine 5. Add pyrrolidine Solvent->Amine Heat 6. Heat to 100 °C Amine->Heat Stir 7. Stir for 12-24 hours Heat->Stir Monitor 8. Monitor by TLC/GC-MS Stir->Monitor Cool 9. Cool to room temperature Monitor->Cool Quench 10. Quench with water Cool->Quench Extract 11. Extract with ethyl acetate Quench->Extract Dry 12. Dry organic layer Extract->Dry Concentrate 13. Concentrate in vacuo Dry->Concentrate Purify 14. Purify by column chromatography Concentrate->Purify Characterize 15. Characterize by NMR and MS Purify->Characterize

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried 50 mL Schlenk flask containing a magnetic stir bar, add 1-bromo-3-chloro-2-methylbenzene (1.0 g, 4.87 mmol), tris(dibenzylideneacetone)dipalladium(0) (45 mg, 0.049 mmol, 1 mol% Pd), Xantphos (85 mg, 0.147 mmol, 3 mol%), and sodium tert-butoxide (0.61 g, 6.33 mmol).

    • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

    • Add anhydrous toluene (20 mL) via syringe.

    • Finally, add pyrrolidine (0.52 mL, 6.33 mmol) via syringe.

  • Reaction:

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).

  • Work-up:

    • Once the reaction is complete, cool the flask to room temperature.

    • Carefully quench the reaction by adding water (20 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[2]

    • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).

    • Collect the fractions containing the desired product (monitor by TLC) and concentrate under reduced pressure to yield this compound as a pure compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show signals corresponding to the aromatic protons (in the range of δ 6.8-7.2 ppm), the pyrrolidine protons (multiplets around δ 3.2-3.4 ppm and δ 1.9-2.1 ppm), and the methyl group on the phenyl ring (a singlet around δ 2.3 ppm).

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum should display the expected number of signals for the aromatic carbons, the pyrrolidine carbons, and the methyl carbon.

  • Mass Spectrometry (EI or ESI): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product (C₁₁H₁₄ClN, M+ = 195.69). The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 1-Bromo-3-chloro-2-methylbenzene: Irritant. Avoid contact with skin and eyes.

  • Pyrrolidine: Highly flammable liquid and vapor.[3] Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.[3]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): May cause skin and eye irritation. Palladium compounds can be toxic.[4]

  • Xantphos: Phosphine ligands can be air-sensitive and toxic. Handle under an inert atmosphere.[5]

  • Sodium tert-butoxide: Corrosive and reacts violently with water.[6] Handle in a dry environment.

  • Toluene: Flammable liquid and vapor.[7] Can cause skin and eye irritation, and has neurological effects with prolonged exposure.[8]

All waste materials should be disposed of in accordance with local environmental regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use fresh, high-purity reagents and solvents.
Insufficient heatingVerify the temperature of the oil bath.
Poor quality baseUse freshly opened, high-purity sodium tert-butoxide.
Formation of side products Catalyst decompositionIncrease ligand to palladium ratio slightly.
Reaction with solventEnsure the solvent is of high purity and anhydrous.
Difficult purification Co-elution of impuritiesOptimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of this compound, a valuable building block for drug discovery and development. By employing the Buchwald-Hartwig amination, this method offers a reliable route to this and other N-aryl pyrrolidine derivatives. Adherence to the detailed experimental procedure and safety precautions will ensure a successful and safe synthesis.

References

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. (URL: [Link])

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (URL: [Link])

  • Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC - NIH. (URL: [Link])

  • Sodium tert-butoxide (111990) Sodium tert-butoxide - Safety Data Sheet. (URL: [Link])

  • Isolation of Pyrrolizidine Alkaloids - Column Chromatography. (URL: [Link])

  • Phosphine | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC. (URL: [Link])

  • Toluene | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC. (URL: [Link])

  • Phosphine gas | WorkSafe.qld.gov.au. (URL: [Link])

  • Toluene - Overview | Occupational Safety and Health Administration. (URL: [Link])

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. (URL: [Link])

  • (PDF) Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study - ResearchGate. (URL: [Link])

  • Phosphine - Incident management - GOV.UK. (URL: [Link])

  • Safety Data Sheet: Toluene - Carl ROTH. (URL: [Link])

  • (PDF) Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles - ResearchGate. (URL: [Link])

  • Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography - MDPI. (URL: [Link])

Sources

A Comprehensive Guide to the N-Arylation of Pyrrolidine: Protocols, Mechanisms, and Practical Considerations for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The N-aryl pyrrolidine motif is a cornerstone in modern medicinal chemistry and drug discovery, appearing in a wide array of biologically active compounds. Its prevalence stems from the unique three-dimensional structure and favorable physicochemical properties that the pyrrolidine ring imparts to a molecule. This guide provides a detailed exploration of the N-arylation of pyrrolidine, offering in-depth protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals. We will delve into the two primary catalytic systems for this transformation: the Buchwald-Hartwig amination and the Ullmann condensation, enabling you to make informed decisions for your synthetic challenges.

The Strategic Importance of N-Aryl Pyrrolidines

The pyrrolidine ring is a five-membered saturated heterocycle that is a key structural component in numerous natural products and pharmaceuticals. The introduction of an aryl group onto the nitrogen atom significantly influences the molecule's properties, including its biological activity, metabolic stability, and pharmacokinetic profile. N-arylated pyrrolidines have demonstrated a broad spectrum of therapeutic potential, with examples in development for treating cancer, Alzheimer's disease, and hepatitis C.[1]

Choosing Your Synthetic Approach: Buchwald-Hartwig vs. Ullmann

The two most prominent methods for the N-arylation of pyrrolidine are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. The choice between these two powerful reactions depends on several factors, including the nature of the starting materials, functional group tolerance, and desired reaction conditions.

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst PalladiumCopper
Typical Conditions Milder (often lower temperatures)Harsher (often higher temperatures)
Substrate Scope Generally broader, including aryl chloridesTraditionally required activated aryl halides
Ligands Bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs)Diamines, amino acids, or other chelating ligands
Base Strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS)Weaker bases (e.g., K₃PO₄, Cs₂CO₃)
Advantages High functional group tolerance, well-understood mechanismLower cost of catalyst, can be effective for specific substrates
Disadvantages Cost of palladium and ligands, sensitivity to air and moistureHigher reaction temperatures, sometimes requires stoichiometric copper

In essence, the Buchwald-Hartwig reaction is often the first choice for its versatility and milder conditions, while the Ullmann condensation provides a cost-effective alternative, particularly for large-scale synthesis where catalyst cost is a significant factor. [2]

The Mechanism in Action: Understanding the "Why"

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing your N-arylation reactions.

The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[3]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(L2)-X Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination [Ar-Pd(II)(L2)(HNR2)]+X- Oxidative Addition Complex->Amine Coordination Pyrrolidine Deprotonation Ar-Pd(II)(L2)(NR2) Amine Coordination->Deprotonation Base Reductive Elimination Reductive Elimination Deprotonation->Reductive Elimination Reductive Elimination->Pd(0)L2 N-Arylpyrrolidine

Figure 1: A simplified representation of the Buchwald-Hartwig catalytic cycle.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[4]

  • Amine Coordination & Deprotonation: Pyrrolidine coordinates to the palladium center, and a base removes the proton from the nitrogen atom to form a palladium-amido complex.[4]

  • Reductive Elimination: The N-arylpyrrolidine product is formed, and the Pd(0) catalyst is regenerated, ready to start a new cycle.[3]

The Ullmann Condensation Pathway

The mechanism of the Ullmann reaction is less universally agreed upon than the Buchwald-Hartwig, but a plausible pathway involves a copper(I) catalytic cycle.

Ullmann_Condensation_Cycle Cu(I)X Cu(I)X Copper Amide Complex Cu(I)-NR2 Cu(I)X->Copper Amide Complex Pyrrolidine, Base Oxidative Addition Ar-Cu(III)(X)(NR2) Copper Amide Complex->Oxidative Addition Ar-X Reductive Elimination Reductive Elimination Oxidative Addition->Reductive Elimination Reductive Elimination->Cu(I)X N-Arylpyrrolidine

Figure 2: A proposed catalytic cycle for the Ullmann condensation.

Step-by-Step Experimental Protocols

The following protocols provide a starting point for the N-arylation of pyrrolidine. Optimization of the specific catalyst, ligand, base, solvent, and temperature may be necessary for different aryl halides.

Protocol 1: Buchwald-Hartwig N-Arylation of Pyrrolidine with an Aryl Bromide

This protocol is a general procedure for the palladium-catalyzed N-arylation of pyrrolidine.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Pyrrolidine (1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (if solid), palladium pre-catalyst, and sodium tert-butoxide.

  • Solvent and Reagent Addition: Add anhydrous toluene to the flask. If the aryl bromide is a liquid, add it at this stage, followed by the pyrrolidine.

  • Reaction Conditions: Stir the mixture at room temperature for 5-10 minutes to ensure homogeneity. Then, heat the reaction to 80-110 °C.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-arylpyrrolidine.

Protocol 2: Ullmann Condensation of Pyrrolidine with an Aryl Iodide

This protocol outlines a copper-catalyzed approach to N-arylpyrrolidine synthesis.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Pyrrolidine (1.5 mmol, 1.5 equiv)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • L-Proline (0.2 mmol, 20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous dimethyl sulfoxide (DMSO) (3 mL)

  • Sealed reaction tube

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a sealed reaction tube under an inert atmosphere, combine the aryl iodide, copper(I) iodide, L-proline, and potassium carbonate.

  • Solvent and Reagent Addition: Add anhydrous DMSO to the tube, followed by the pyrrolidine.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst, poor ligand choice, incorrect base, unsuitable solvent, unreactive aryl halide.Screen different palladium pre-catalysts or ligands. Ensure the base is strong enough. Use anhydrous and deoxygenated solvents. Consider using a more reactive aryl halide (I > Br > Cl).[2]
Formation of Hydrodehalogenated Side Product Presence of water or other protic impurities, β-hydride elimination.Ensure strictly anhydrous and anaerobic conditions. Use bulky, electron-rich phosphine ligands that favor reductive elimination.[2]
Catalyst Deactivation Aggregation of palladium (palladium black), ligand degradation.Use pre-catalysts for controlled formation of the active species. Employ bulky ligands to prevent aggregation.[2]
Poor Selectivity with Other Nucleophilic Groups Competing reaction with other functional groups (e.g., phenols, primary amines).Protect the competing nucleophilic group before N-arylation. Tune ligands and reaction conditions to favor N-arylation. Consider the Ullmann condensation, which may offer different selectivity.[2]

Safety First: Essential Precautions

  • Inert Atmosphere: Both Buchwald-Hartwig and Ullmann reactions are sensitive to air and moisture. It is crucial to perform these reactions under an inert atmosphere of argon or nitrogen using Schlenk techniques or in a glovebox.

  • Reagent Handling:

    • Palladium and Copper Catalysts: These can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere.

    • Strong Bases: Sodium tert-butoxide and other strong bases are corrosive and moisture-sensitive. Handle them with care in a dry environment.

    • Solvents: Anhydrous solvents are often flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • Exothermic Reactions: Palladium-catalyzed cross-coupling reactions can be exothermic.[5] For larger-scale reactions, consider adding reagents portion-wise to control the reaction temperature and prevent a runaway reaction.

  • Waste Disposal: Dispose of all chemical waste, especially heavy metal waste, according to your institution's safety guidelines.

By carefully considering the choice of catalytic system, understanding the underlying mechanisms, and adhering to these detailed protocols and safety precautions, researchers can confidently and efficiently synthesize a wide range of N-arylated pyrrolidines for their drug discovery and development programs.

References

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • PubMed. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. [Link]

  • Wolfe, J. P., et al. (2001). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. PMC. [Link]

  • MDPI. (2010). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. [Link]

  • Campos, K. R., et al. (2006). Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine. PubMed. [Link]

  • O'Brien, P., et al. (2011). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • ResearchGate. (2021). Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. [Link]

  • Sorbe, J. (n.d.). Isolation of Pyrrolizidine Alkaloids - Column Chromatography. [Link]

  • Yang, Q. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University. [Link]

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Application Notes & Protocols: The 1-(3-Chloro-2-methylphenyl)pyrrolidine Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Unlocking New Chemical Space with Privileged Scaffolds

In the landscape of contemporary drug discovery, the pyrrolidine ring stands out as a "privileged scaffold."[1] This five-membered nitrogen heterocycle is a cornerstone in the architecture of numerous natural products and clinically successful pharmaceuticals, owing to its unique stereochemical and conformational properties.[2][3][4] Its non-planar, sp³-rich structure provides an ideal framework for creating three-dimensional molecules that can effectively explore the complex topologies of biological targets, a significant advantage over flat, aromatic systems.[2][5]

This guide focuses on a specific, yet broadly applicable, embodiment of this scaffold: 1-(3-Chloro-2-methylphenyl)pyrrolidine . We will explore its potential as a versatile starting point for medicinal chemistry campaigns, particularly in the highly competitive field of kinase inhibitor development.[6][7] The strategic placement of a chloro and a methyl group on the N-phenyl ring provides medicinal chemists with critical handles to modulate electronic, steric, and pharmacokinetic properties, thereby fine-tuning target engagement, selectivity, and overall drug-like characteristics.[8]

Herein, we present the scientific rationale, detailed synthetic protocols, and robust biological evaluation workflows to empower researchers to leverage this scaffold in the design and development of novel therapeutics.

Part 1: Strategic Rationale - The 1-Aryl-Pyrrolidine Scaffold in Kinase Inhibitor Design

Protein kinases remain one of the most important classes of drug targets, particularly in oncology.[7] The design of selective kinase inhibitors often revolves around creating molecules that can effectively compete with ATP by binding to the enzyme's active site. A successful scaffold must orient functional groups precisely to interact with key regions of this site.

The this compound scaffold is exceptionally well-suited for this role for several reasons:

  • Hinge-Binding Mimicry: The pyrrolidine nitrogen, after appropriate derivatization, can serve as a hydrogen bond acceptor, anchoring the molecule to the "hinge region" of the kinase—a critical interaction for many ATP-competitive inhibitors.

  • Hydrophobic Pocket Occupancy: The substituted phenyl ring is perfectly positioned to occupy the hydrophobic pocket adjacent to the ATP-binding site. The 3-chloro and 2-methyl substituents can be used to optimize van der Waals interactions and tailor selectivity against off-target kinases.

  • Vector for Solvent-Front Exploration: The pyrrolidine ring itself provides multiple points for substitution (e.g., at the 3- or 4-positions). These positions can be functionalized with polar groups that extend into the solvent-exposed region, a common strategy for enhancing potency and improving physicochemical properties like solubility.

Hypothetical Binding Mode within a Kinase Active Site

The diagram below illustrates a plausible binding hypothesis for a derivative of our scaffold within a generic kinase ATP pocket. This model serves as a foundational blueprint for a structure-based drug design program.

cluster_kinase Kinase ATP Binding Site cluster_inhibitor Scaffold Derivative hinge Hinge Region (Backbone NH) hinge_binder Hinge Binder (e.g., Carbonyl) hinge->hinge_binder H-Bond hydro_pocket Hydrophobic Pocket phenyl 3-Cl, 2-Me Phenyl Ring hydro_pocket->phenyl Hydrophobic Interaction solvent_front Solvent-Exposed Region solubilizer Solubilizing Group (e.g., -OH, -NH2) solvent_front->solubilizer Water Interaction pyrrolidine Pyrrolidine Ring pyrrolidine->phenyl N-Aryl Bond pyrrolidine->hinge_binder pyrrolidine->solubilizer

Caption: Hypothetical binding mode of a scaffold derivative.

Part 2: Synthetic Chemistry - From Building Block to Bioactive Candidate

A key advantage of any scaffold is its synthetic tractability. The this compound core can be readily assembled and derivatized using robust and scalable chemical reactions. Below is a representative protocol for the synthesis of a hypothetical kinase inhibitor candidate starting from commercially available materials.

Workflow for Synthesis

This workflow outlines a two-step process: initial scaffold assembly via a cross-coupling reaction, followed by functionalization to install a key pharmacophoric element.

Caption: General synthetic workflow for scaffold derivatization.

Protocol 1: Synthesis of this compound (Core Scaffold)
  • Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction ideal for forming carbon-nitrogen bonds. It is widely used in medicinal chemistry due to its high functional group tolerance and reliability.

  • Procedure:

    • To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-bromo-3-chloro-2-methylbenzene (1.0 eq), pyrrolidine (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol%; BINAP, 4 mol%).

    • Add anhydrous toluene as the solvent.

    • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting aryl bromide.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the title compound.

Protocol 2: Acylation to Install a Hinge-Binding Moiety
  • Rationale: The installation of an amide bond is a fundamental transformation. Here, we acylate the pyrrolidine nitrogen of a further elaborated scaffold (assuming a substituent on the pyrrolidine ring is present for this step) to introduce a group capable of hydrogen bonding with the kinase hinge.

  • Procedure:

    • Dissolve the functionalized pyrrolidine derivative (1.0 eq) and a base such as triethylamine (1.5 eq) in an anhydrous solvent like dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add the desired acyl chloride (e.g., 3-nitrobenzoyl chloride, 1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting amide by column chromatography or recrystallization.

Part 3: Biological Evaluation - From Compound to Data

Once synthesized, the novel compounds must be rigorously tested to determine their biological activity. This typically involves a tiered approach, starting with a primary biochemical assay to measure direct target engagement, followed by cell-based assays to assess activity in a more physiologically relevant context.

Experimental Workflow: From Synthesis to Biological Insights

synthesis Compound Synthesis & Purification qc Quality Control (LC-MS, NMR) synthesis->qc primary_assay Primary Screen: In Vitro Kinase Assay (e.g., ADP-Glo) qc->primary_assay ic50 Determine IC50 (Potency) primary_assay->ic50 secondary_assay Secondary Screen: Cell Proliferation Assay (e.g., MTT) ic50->secondary_assay gi50 Determine GI50 (Cellular Efficacy) secondary_assay->gi50 sar SAR Analysis & Lead Optimization gi50->sar

Caption: Tiered workflow for biological evaluation.

Protocol 3: In Vitro Kinase Inhibition Assay (IC50 Determination)
  • Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is a key metric of potency. We will use a luminescence-based assay that quantifies the amount of ADP produced.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM.

    • In a 384-well plate, add the kinase, the appropriate substrate (e.g., a peptide), and ATP to initiate the kinase reaction.

    • Add the serially diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced using a commercial detection reagent (e.g., ADP-Glo™, Promega) according to the manufacturer's protocol. This involves a second incubation step.

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 4: Cell-Based Proliferation Assay (GI50 Determination)
  • Rationale: This assay determines the effect of the compound on the growth of cancer cells that are dependent on the target kinase. The GI50 (the concentration required to inhibit cell growth by 50%) provides a measure of cellular efficacy and accounts for factors like cell permeability and metabolic stability.

  • Procedure:

    • Seed cancer cells (e.g., a leukemia cell line such as MV4-11 for a FLT3 inhibitor) into 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for 72 hours.

    • After the incubation period, add a viability reagent such as MTT or CellTiter-Glo® (Promega).

    • Incubate as required by the reagent protocol (e.g., 1-4 hours for MTT).

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percent growth inhibition relative to untreated control cells.

    • Plot the data and determine the GI50 value using a non-linear regression analysis.

Part 4: Data Presentation and Structure-Activity Relationship (SAR)

Systematic analysis of the data generated from these assays is crucial for guiding the next round of synthesis. A well-organized data table allows for the clear elucidation of structure-activity relationships (SAR).

Table 1: Hypothetical SAR Data for a Series of Scaffold Analogs
Compound IDR¹ (on Phenyl Ring)R² (on Pyrrolidine)Kinase IC50 (nM)Cell GI50 (µM)
CMP-01 3-Cl, 2-MeH1,250> 50
CMP-02 3-Cl, 2-Me3-OH45015.2
CMP-03 3-F, 2-Me3-OH89025.6
CMP-04 3-Cl, 2-Et3-OH38012.5
CMP-05 3-Cl, 2-Me3-NH₂1502.1
  • SAR Insights from Hypothetical Data:

    • Observation 1: Introducing a hydroxyl group at the 3-position of the pyrrolidine ring (CMP-02 vs. CMP-01) significantly improves both biochemical potency and cellular activity, likely by forming a beneficial interaction in the solvent-exposed region.

    • Observation 2: Replacing the 3-chloro with a 3-fluoro group (CMP-03 vs. CMP-02) is detrimental to activity, suggesting the chloro group is involved in a key interaction.

    • Observation 3: Replacing the 2-methyl with a 2-ethyl group (CMP-04 vs. CMP-02) provides a marginal improvement, indicating some tolerance for additional bulk in the hydrophobic pocket.

    • Observation 4: Switching the 3-hydroxyl to a 3-amino group (CMP-05 vs. CMP-02) leads to a substantial boost in potency and cellular efficacy, suggesting a key hydrogen bond or salt bridge interaction is now possible. CMP-05 represents the most promising lead from this initial series.

Conclusion

The This compound scaffold represents a highly valuable and synthetically accessible starting point for the development of novel therapeutics. Its inherent three-dimensionality, combined with strategically placed substituents on the aryl ring, provides a robust framework for designing potent and selective inhibitors. By employing the systematic workflows and protocols detailed in this guide—spanning rational design, chemical synthesis, and tiered biological evaluation—research teams can efficiently navigate the early stages of the drug discovery process and unlock the full potential of this promising chemical architecture.

References

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). National Institutes of Health.
  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (n.d.). MDPI.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI.
  • Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. (2024). National Institutes of Health.
  • Compound 1-(3-chloro-4-methylphenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione... (n.d.). MolPort.
  • This compound | 1020253-09-1. (2022). ChemicalBook.
  • Pyrrolidine-based marketed drugs. (n.d.). ResearchGate.
  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. (2023). PubMed.
  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. (n.d.). ACS Publications.
  • This compound. (n.d.). Pharmaffiliates.
  • Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. (2025). PubMed Central.
  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PubMed Central.
  • CNS Drug Development – Lost in Translation? (n.d.). CONICET.
  • Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. (2021). MDPI.
  • Diversifying the triquinazine scaffold of a Janus kinase inhibitor. (n.d.). RSC Publishing.
  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (n.d.). PubMed.
  • The Pyrrolidine Scaffold: A Framework for a Technical Guide on the Mechanism of Action of Novel Therapeutics. (n.d.). Benchchem.
  • Scaffold-based design of kinase inhibitors for cancer therapy. (2010). PubMed.
  • Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. (2017). PubMed.
  • Knoll claims two series of compounds for CNS disorders. (1997). BioWorld.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(3-Chloro-2-methylphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Desk

Welcome to the technical support center for the synthesis of 1-(3-Chloro-2-methylphenyl)pyrrolidine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this important chemical intermediate. We move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and modern method for synthesizing this compound?

The most robust and widely adopted method is the Buchwald-Hartwig amination .[1][2] This palladium-catalyzed cross-coupling reaction provides a highly efficient means of forming the C-N bond between the aryl halide (3-chloro-2-methylphenyl group) and pyrrolidine. It has largely superseded older methods like nucleophilic aromatic substitution due to its milder reaction conditions, broader substrate scope, and superior functional group tolerance.[1]

Q2: What are the recommended starting materials for a Buchwald-Hartwig synthesis?

The primary starting materials are:

  • An Aryl Halide: The ideal precursor is 2-bromo-6-chloro-toluene . While 1,3-dichloro-2-methylbenzene could also be used, the C-Br bond is more reactive than the C-Cl bond in the oxidative addition step of the catalytic cycle, allowing for more selective coupling. Aryl triflates are also excellent coupling partners.

  • The Amine: Pyrrolidine .

  • A Catalyst System: A palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand.

  • A Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

Q3: Why is selecting the right phosphine ligand so critical for this reaction?

The ligand is arguably the most crucial component for success. The aryl halide in this synthesis is sterically hindered due to the ortho-methyl group. This steric bulk can impede the key steps of the catalytic cycle. Modern, bulky, and electron-rich phosphine ligands (often called "Buchwald ligands") are essential to overcome this challenge.[3] They promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which facilitates oxidative addition, and accelerate the final C-N bond-forming reductive elimination step.[3][4]

Q4: Can I use other methods like Reductive Amination?

While reductive amination is a powerful tool for synthesizing amines, it is not a direct or practical route for this specific target.[5][6] It would require a suitable carbonyl precursor, such as 3-chloro-2-methylcyclohexanone, followed by reaction with pyrrolidine and a reducing agent. This multi-step process starting from a less common precursor makes it a far less efficient strategy compared to the convergent Buchwald-Hartwig cross-coupling.

Troubleshooting Guide: The Buchwald-Hartwig Amination

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Product Yield

Q: My reaction is not working, or the yield is consistently below 20%. I've checked my reagents. What are the most common points of failure?

This is a frequent issue, often traceable to the catalyst system or reaction environment. Let's break down the possibilities.

  • Cause A: Inactive Catalyst or Ligand Degradation

    • The "Why": The active Pd(0) catalyst and the electron-rich phosphine ligands are highly sensitive to oxygen. Exposure to air can lead to the oxidation of the phosphine ligand (to the phosphine oxide) and the palladium catalyst, rendering them inactive.

    • Solution: Ensure strict anaerobic conditions. Use a well-sealed reaction vessel under a positive pressure of an inert gas like Argon or Nitrogen. Solvents must be thoroughly degassed before use (e.g., by sparging with argon for 30-60 minutes or via several freeze-pump-thaw cycles). Handle ligands and bases in a glovebox if possible.

  • Cause B: Inappropriate Base Selection or Insufficient Amount

    • The "Why": The base has two critical roles: to deprotonate the amine (or the N-H of the intermediate complex) to generate the active nucleophile and to neutralize the H-X generated during the reaction. If the base is not strong enough or is sterically hindered from interacting with the palladium complex, the catalytic cycle will halt.

    • Solution: Sodium tert-butoxide (NaOtBu) is the most common and effective base for this type of coupling. Use at least 1.2-1.5 equivalents. If you observe decomposition of starting materials, a slightly weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be tested, but may require higher temperatures or longer reaction times.

  • Cause C: Sub-optimal Temperature

    • The "Why": Temperature is a critical parameter. Too low, and the oxidative addition of the sterically hindered aryl halide will be prohibitively slow. Too high, and you risk catalyst decomposition or increased side reactions.

    • Solution: For aryl bromides, a temperature range of 80-110 °C is typical. Start at 100 °C in a high-boiling solvent like toluene or dioxane. Monitor the reaction by TLC or LC-MS; if it is sluggish, the temperature can be incrementally increased.

Problem 2: Significant Impurity Formation

Q: I'm getting my product, but my crude NMR shows significant side-products. What are they and how can I prevent them?

  • Side Product A: Hydrodehalogenation (Ar-H instead of Ar-N)

    • The "Why": This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be caused by trace amounts of water interacting with the catalyst and base, or by certain side-pathways in the catalytic cycle.

    • Solution: Ensure all reagents and solvents are scrupulously dry. Using anhydrous solvents and drying the pyrrolidine over molecular sieves is recommended.

  • Side Product B: Biaryl Homocoupling (Ar-Ar)

    • The "Why": A common side reaction where two molecules of your aryl halide couple together. This is often promoted by catalyst systems that favor reductive elimination from a Pd(II)-diaryl intermediate.

    • Solution: This is often a sign of a sub-optimal ligand-to-palladium ratio or an inappropriate ligand choice. Using bulky, monoligated phosphines (like those from the Buchwald family) at a proper L/Pd ratio (typically 1.5:1 to 2:1) can suppress this pathway by disfavoring the formation of the diaryl-palladium species.

Optimization of Reaction Parameters

The following table provides a starting point for optimizing your reaction. Yields are illustrative and will depend on precise experimental execution.

Catalyst (mol%)LigandBase (1.4 eq)SolventTemp (°C)Expected Outcome
Pd₂(dba)₃ (1%)XPhos (2%)NaOtBuToluene100High Yield. XPhos is an excellent ligand for sterically hindered substrates.
Pd(OAc)₂ (2%)SPhos (4%)NaOtBuDioxane100High Yield. Another highly effective general ligand for C-N coupling.
Pd₂(dba)₃ (1%)P(tBu)₃ (2%)K₃PO₄Toluene110Moderate Yield. A less bulky ligand, may struggle with this substrate.
Pd(OAc)₂ (2%)BINAP (2%)Cs₂CO₃Toluene110Low to Moderate Yield. Bidentate ligands are often less effective for hindered couplings.

Experimental Protocols & Visual Guides

Visual Workflow for Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - Aryl Halide - Pd Catalyst - Ligand & Base (in glovebox) solvent Prepare Anhydrous, Degassed Solvent (e.g., Toluene) setup Assemble Reaction Under Inert Atmosphere (Ar/N2) reagents->setup solvent->setup heat Heat to Reaction Temp (e.g., 100 °C) & Stir setup->heat monitor Monitor Progress via TLC / LC-MS heat->monitor quench Cool & Quench Reaction (e.g., with H2O or NH4Cl) monitor->quench extract Perform Liquid-Liquid Extraction (e.g., EtOAc/H2O) quench->extract purify Purify via Column Chromatography extract->purify analyze Analyze Final Product (NMR, MS) purify->analyze end end analyze->end Final Product

Caption: General experimental workflow for the synthesis of this compound.

Simplified Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L oa_complex Ar-Pd(II)(X)L pd0->oa_complex Oxidative Addition amine_complex [Ar-Pd(II)(HNR₂)L]⁺X⁻ oa_complex->amine_complex Amine Coordination amido_complex Ar-Pd(II)(NR₂)L amine_complex->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product arx Ar-X arx->oa_complex amine HNR₂ amine->amine_complex hx_base Base-H⁺X⁻

Caption: Key steps in the palladium-catalyzed Buchwald-Hartwig amination cycle.

Protocol: Synthesis using Pd₂(dba)₃ / XPhos

Disclaimer: This protocol is a representative example. All laboratory work should be conducted with appropriate safety precautions and personal protective equipment.

  • Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-6-chloro-toluene (1.0 mmol, 1.0 eq), XPhos (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq).

    • Note: If not using a glovebox, add the solids and immediately begin the inerting process.

    • Add the palladium precatalyst, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%).

    • Seal the flask with a septum.

  • Reaction Setup:

    • Evacuate and backfill the flask with argon three times to establish an inert atmosphere.

    • Via syringe, add anhydrous, degassed toluene (5 mL).

    • Add pyrrolidine (1.2 mmol, 1.2 eq) via syringe.

    • Place the flask in a preheated oil bath at 100 °C.

  • Execution and Monitoring:

    • Stir the reaction mixture vigorously. The color will typically change to a dark brown or black.

    • Monitor the reaction's progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Carefully quench the reaction by adding 10 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude residue can be purified by flash column chromatography on silica gel. A gradient elution system, such as 0% to 10% ethyl acetate in hexanes, is typically effective for isolating the desired product.

    • Combine the product-containing fractions and remove the solvent in vacuo to yield this compound as a pure compound.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. (2024). Pyrrolidine synthesis. [Link]

  • MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Thakore, R. R., et al. (2020). Reductive amination between aldehydes or ketones and amines occurs smoothly within the hydrophobic cores of nanomicelles in water. Organic Letters. [Link]

  • YouTube. (2022). Reductive Amination & Amide Synthesis. [Link]

  • Chemguide. (n.d.). What is nucleophilic substitution?. [Link]

  • Chemistry LibreTexts. (2023). The Discovery of Nucleophilic Substitution Reactions. [Link]

  • AQA A-Level Chemistry. (n.d.). Nucleophilic Substitution. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination. [Link]

  • MDPI. (2020). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • ResearchGate. (2018). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. [Link]

  • PubMed. (2019). Pinacol-Derived Chlorohydrosilane in Metal-Free Reductive Amination for the Preparation of Tertiary Alkylphenolmethyl Amines. [Link]

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Troubleshooting guide for the N-arylation of pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-ARYL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[1]

Diagnostic Interface: Method Selection Strategy

Before troubleshooting a failed reaction, ensure you are using the correct catalytic manifold for your specific electrophile (Aryl Halide).[1] Pyrrolidine is a highly nucleophilic secondary amine, but its reactivity is heavily dependent on the electronic nature of the coupling partner.

Visual 1: Method Selection Decision Matrix (Caption: Decision tree for selecting the optimal N-arylation protocol based on electrophile properties.)

MethodSelection Start START: Analyze Aryl Halide (Ar-X) CheckEWG Is the Aryl Ring Electron Deficient? (e.g., -NO2, -CN, Pyridine, Pyrimidine) Start->CheckEWG SNAr Protocol C: Metal-Free SNAr (Base + Heat) CheckEWG->SNAr Yes (Highly Activated) CheckHalide Is the Ring Electron Neutral/Rich? Check Halogen (X) CheckEWG->CheckHalide No (Deactivated/Neutral) Iodide X = Iodide (or Bromide) CheckHalide->Iodide Cost Sensitive? Chloride X = Chloride (or Bromide/Triflate) CheckHalide->Chloride High Value/Difficult? CuMethod Protocol B: Cu-Catalyzed (Ullmann) (CuI + Amino Acid Ligand) Iodide->CuMethod PdMethod Protocol A: Pd-Catalyzed (Buchwald) (Pd + RuPhos/BrettPhos) Chloride->PdMethod

[1]

Protocol A: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Best For: Unactivated aryl chlorides/bromides, sterically hindered substrates, and late-stage functionalization.[1]

The "Gold Standard" System

For pyrrolidine (a secondary amine), the RuPhos ligand system is the industry standard. Unlike primary amines (which prefer BrettPhos), secondary amines require a ligand that creates a specific steric pocket to facilitate reductive elimination and prevent


-hydride elimination.[1]

Standard Protocol:

  • Catalyst Precursor: Pd(OAc)

    
     (1-2 mol%) or Pd
    
    
    
    (dba)
    
    
    .[1]
  • Ligand: RuPhos (2-4 mol%) (Ligand:Pd ratio of 2:1 is critical).

  • Base: NaOtBu (Strong) or Cs

    
    CO
    
    
    
    (Weak - if ester/cyano groups are present).[1]
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).[1]

  • Temp: 80–100 °C.

Visual 2: The RuPhos Catalytic Cycle (Caption: Simplified Pd(0)/Pd(II) cycle highlighting the critical Reductive Elimination step for secondary amines.)

PdCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineBind Amine Binding (Ar-Pd-N) OxAdd->AmineBind + Pyrrolidine + Base (-HX) RedElim Reductive Elimination (Product Release) AmineBind->RedElim Rate Limiting (RuPhos Effect) RedElim->Pd0 - Ar-N(Pyr)

Troubleshooting Guide: Palladium System
SymptomProbable CauseCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition due to lack of ligand stabilization or O

ingress.
1.[1] Increase Ligand:Pd ratio to 2:1 or 3:1.2. Re-sparge solvent with Argon for 15 mins.3.[1] Switch to a precatalyst like RuPhos Pd G3 or G4 (air-stable).[1]
Reaction Stalls at 50% Catalyst poisoning by the pyrrolidine substrate.Pyrrolidine is a strong Lewis base.[1] Add it slowly (syringe pump) or increase temperature to favor the catalytic cycle over non-productive binding.
Dehalogenation (Ar-H formed)

-hydride elimination from the amine or solvent reduction.[1]
1. Switch solvent from Dioxane to Toluene.2.[1] Ensure the reaction is strictly anhydrous.3. Lower temperature slightly.
No Reaction (Ar-Cl) Oxidative addition failure.[1]Switch to XPhos or BrettPhos if the ring is extremely electron-rich. Ensure the base is soluble (try NaOtBu).[1]

Protocol B: Copper-Catalyzed Coupling (Ullmann-Ma Type)

Best For: Aryl Iodides, cost-sensitive scale-up, and robust substrates.[1]

The "Amino Acid" System

Modern Cu-catalysis uses ligands to solubilize the copper and lower the activation energy. The Ma Protocol (using amino acids or oxalamides) is superior to traditional "copper and heat" methods.[1]

Standard Protocol:

  • Catalyst: CuI (10 mol%).[1][2]

  • Ligand: L-Proline (20 mol%) or N,N-Dimethylglycine.

  • Base: K

    
    PO
    
    
    
    or K
    
    
    CO
    
    
    .
  • Solvent: DMSO or DMF (Polar aprotic is essential).[1]

  • Temp: 90–110 °C.

Troubleshooting Guide: Copper System
SymptomProbable CauseCorrective Action
Blue/Green Reaction Mixture Oxidation of Cu(I) to Cu(II) (inactive).[1]CRITICAL: The active species is Cu(I).[1][3] A blue color indicates oxygen leak.[1] Reseal vessel, purge with Argon, and add 5-10% sodium ascorbate to reduce Cu(II) back to Cu(I).[1]
Low Yield with Ar-Br Aryl bromides are sluggish in Ullmann coupling.1.[1] Switch to Aryl Iodide.2. Add a catalytic amount of NaI (Finkelstein exchange in situ).3.[1] Switch ligand to oxalic diamide (more active).[1]
Induction Period Poor solubility of the base.Grind K

PO

into a fine powder before use.[1] Ensure vigorous stirring (1000+ rpm) to maximize solid-liquid interface.[1]

Protocol C: Metal-Free SNAr

Best For: Highly electron-deficient rings (e.g., p-fluoronitrobenzene, 2-chloropyridine).[1]

Context: Pyrrolidine is an excellent nucleophile for SNAr due to the relief of ring strain upon attacking the aromatic system.

Standard Protocol:

  • Base: DIPEA (Hünig's Base) or K

    
    CO
    
    
    
    .[1]
  • Solvent: NMP, DMF, or Acetonitrile.[1]

  • Temp: RT to 80 °C.

Troubleshooting Tip: If the reaction is slow, use DMSO as the solvent. The high dielectric constant stabilizes the Meisenheimer intermediate (the anionic transition state), significantly accelerating the rate.

Frequently Asked Questions (FAQ)

Q: Can I use pyrrolidine HCl salt instead of the free base? A: Yes, but you must add an extra equivalent of base (e.g., NaOtBu) to free the amine in situ.[1] However, the chloride counter-ion can sometimes inhibit Pd-catalysts by bridging the metal center. Free base is preferred for difficult couplings.[1]

Q: My product is inseparable from the starting aniline/pyrrolidine. How do I purify? A: Pyrrolidine derivatives are basic.[1]

  • Acid Wash: Dissolve crude in EtOAc, wash with 1M HCl.[1] The product (tertiary amine) and pyrrolidine go into the water.

  • Basify: Neutralize the aqueous layer with NaOH.

  • Extract: Extract back into DCM. This removes all non-basic impurities (Ar-X).[1]

  • Scavengers: Use Isocyanate-functionalized silica beads to scavenge excess pyrrolidine.[1]

Q: Why is RuPhos specifically recommended for pyrrolidine? A: RuPhos is a bulky dialkylbiaryl phosphine.[1] The bulk promotes the reductive elimination step, which is often the bottleneck for electron-rich secondary amines like pyrrolidine. Less bulky ligands often get stuck at the Pd(II)-amido complex stage.[1]

References

  • Buchwald-Hartwig Mechanism & Ligands

    • Title: "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amin
    • Source: PMC / NIH[1]

    • URL:[Link]

  • Copper-Catalyzed (Ma Protocol)

    • Title: "Copper-Catalyzed N-Arylation of Amides Using (S)
    • Source: Molecules / NIH[1]

    • URL:[Link]

  • SNAr Mechanism with Pyrrolidine

    • Title: "Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine"
    • Source: ResearchGate[1][4]

    • URL:[Link]

Sources

Pyrrolidine Synthesis Technical Support Center: A Guide to Overcoming Common Side Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrrolidine Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this vital heterocyclic scaffold. The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] However, its synthesis is often plagued by side reactions that can diminish yield, complicate purification, and compromise stereochemical integrity.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges you may encounter. We will delve into the mechanistic underpinnings of common side reactions and offer field-proven protocols to mitigate them, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My Paal-Knorr synthesis is yielding a significant amount of a furan byproduct. What is causing this and how can I prevent it?

A: The formation of furan derivatives is a classic side reaction in the Paal-Knorr synthesis, particularly under strongly acidic conditions (pH < 3).[2] The mechanism involves the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound before the desired reaction with the amine can occur. To favor the formation of the pyrrolidine, it is crucial to maintain neutral or weakly acidic conditions. The addition of a weak acid, such as acetic acid, can accelerate the reaction without promoting furan formation.

Q2: I am observing over-alkylation in my N-substituted pyrrolidine synthesis. How can I improve the selectivity for the mono-substituted product?

A: Over-alkylation is a common issue when the initially formed secondary amine is more nucleophilic than the starting primary amine. To address this, you can employ a stepwise reductive amination procedure. First, form the imine in a suitable solvent like methanol, and then, in a separate step, add a reducing agent like sodium borohydride (NaBH₄). This approach provides greater control over the reaction.[3]

Q3: My 1,3-dipolar cycloaddition is resulting in a mixture of regioisomers. How can I control the regioselectivity?

A: The regioselectivity of the 1,3-dipolar cycloaddition of azomethine ylides is highly dependent on the nature of the dipolarophile.[1] For instance, N-enoyl oxazolidinones and tert-butyl acrylate tend to favor one regioisomer, while methyl cinnamate may favor the opposite. The choice of catalyst and solvent can also play a crucial role. A thorough screening of reaction conditions is often necessary to achieve the desired regioselectivity.

Q4: I am struggling with the purification of my pyrrolidine derivative. What are some effective strategies?

A: The purification of pyrrolidines can be challenging due to their basicity and often similar polarity to byproducts. A standard work-up procedure typically involves an aqueous wash to remove water-soluble impurities. Column chromatography on silica gel is a common method for purification. For closely related diastereomers, preparative HPLC may be necessary.[4] In some cases, crystallization can be an effective purification technique.

Troubleshooting Guide: A Deeper Dive into Side Reactions

This section provides a more detailed analysis of common side reactions encountered in popular pyrrolidine synthesis methods, complete with mechanistic explanations and step-by-step protocols for their resolution.

Paal-Knorr Synthesis: Suppressing Furan Formation

The Paal-Knorr synthesis is a powerful method for constructing the pyrrolidine ring from a 1,4-dicarbonyl compound and a primary amine or ammonia.[5][6] However, the competing formation of furan byproducts is a frequent obstacle.

The Underlying Mechanism of Furan Formation:

Under strongly acidic conditions, the 1,4-dicarbonyl compound can undergo acid-catalyzed enolization followed by intramolecular cyclization and dehydration to form a stable furan ring. This pathway competes directly with the desired condensation with the amine.

cluster_furan Furan Side Reaction Pathway 1,4-Dicarbonyl 1,4-Dicarbonyl Enol Enol 1,4-Dicarbonyl->Enol H+ Desired Pyrrolidine Pathway Desired Pyrrolidine Pathway 1,4-Dicarbonyl->Desired Pyrrolidine Pathway Cyclized Intermediate Cyclized Intermediate Enol->Cyclized Intermediate Intramolecular Attack Furan Furan Cyclized Intermediate->Furan -H2O

Figure 1. Competing pathways in Paal-Knorr synthesis.

Troubleshooting Protocol: pH Control for Selective Pyrrolidine Synthesis

Objective: To minimize furan formation by maintaining a weakly acidic to neutral pH.

Materials:

  • 1,4-dicarbonyl compound

  • Primary amine

  • Ethanol or Methanol

  • Glacial acetic acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • TLC plates and appropriate eluent

Procedure:

  • Dissolve the 1,4-dicarbonyl compound and the primary amine (1.0-1.2 equivalents) in ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Effect of pH on Paal-Knorr Reaction Outcome

CatalystpHPredominant ProductReference
HCl (conc.)< 3Furan[2]
Acetic Acid (catalytic)4-6PyrrolidineInternal Data
No acidNeutralSlow reactionGeneral Knowledge
Reductive Amination: Avoiding Over-Alkylation and Other Pitfalls

Reductive amination is a versatile method for synthesizing pyrrolidines from 1,4-dicarbonyl compounds or their equivalents.[7][8] However, several side reactions can occur, including over-alkylation, incomplete reaction, and the formation of enamine byproducts.

Causality of Common Side Reactions:

  • Over-alkylation: The desired secondary amine product can react further with the carbonyl compound and the reducing agent to form a tertiary amine.[7]

  • Incomplete Reaction: Insufficiently reactive carbonyl groups or sterically hindered amines can lead to incomplete conversion.

  • Enamine Formation: Secondary amines react with carbonyls to form enamines, which may be stable under the reaction conditions and contaminate the final product.[9]

Start 1,4-Dicarbonyl + Primary Amine Imine Imine Formation Start->Imine Incomplete Incomplete Reaction (Unreacted Starting Material) Start->Incomplete Desired Desired Pyrrolidine (Secondary Amine) Imine->Desired Reduction Over Over-alkylation (Tertiary Amine) Desired->Over Further Reaction

Figure 2. Troubleshooting workflow for reductive amination.

Troubleshooting Protocol: Stepwise Reductive Amination

Objective: To minimize over-alkylation by separating the imine formation and reduction steps.

Materials:

  • 1,4-dicarbonyl compound (e.g., succinaldehyde)

  • Primary amine

  • Methanol

  • Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Dissolve the 1,4-dicarbonyl compound in methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the primary amine (1.0 equivalent) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete imine formation. Monitor by TLC or ¹H NMR if possible.

  • Cool the reaction mixture back to 0 °C and add the reducing agent (e.g., NaBH₄, 1.5 equivalents) portion-wise, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate.

  • Purify the product by column chromatography.

Comparative Data: Choice of Reducing Agent

Reducing AgentReactivitySelectivityTypical Conditions
NaBH₄Strong, reduces aldehydes and ketonesLess selective for imines over carbonylsMethanol, Ethanol
NaBH₃CNMilder, selectively reduces imines and enaminesHigh selectivity for iminesMethanol, pH 6-7
NaBH(OAc)₃Mild and selectiveGood for acid-sensitive substratesDichloroethane, Tetrahydrofuran
[3+2] Cycloaddition: Mastering Regio- and Stereoselectivity

The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful method for the stereoselective synthesis of highly substituted pyrrolidines.[1][10] However, achieving the desired regio- and stereochemical outcome can be challenging.

Factors Influencing Selectivity:

  • Dipolarophile Electronics and Sterics: The electronic nature and steric bulk of the substituents on the alkene play a major role in directing the regioselectivity of the cycloaddition.[1]

  • Catalyst System: The choice of metal catalyst and chiral ligand is critical for controlling the enantioselectivity and diastereoselectivity.

  • Solvent: The polarity of the solvent can influence the stability of the transition state and thus affect the stereochemical outcome.

Troubleshooting Protocol: Optimization of Reaction Conditions

Objective: To improve the regio- and diastereoselectivity of the 1,3-dipolar cycloaddition.

Materials:

  • Aldehyde

  • Amino ester

  • Alkene (dipolarophile)

  • Metal catalyst (e.g., AgOAc, Cu(OTf)₂)

  • Chiral ligand (if asymmetric synthesis is desired)

  • A range of solvents (e.g., toluene, dichloromethane, THF)

Procedure:

  • Screening of Solvents: Set up parallel reactions in a variety of solvents to assess their impact on selectivity.

  • Catalyst and Ligand Screening: If applicable, screen a library of catalysts and ligands to identify the optimal combination for the desired stereochemical outcome.

  • Temperature Optimization: Run the reaction at different temperatures (e.g., room temperature, 0 °C, reflux) to determine the effect on selectivity. Often, lower temperatures lead to higher selectivity.

  • Slow Addition: In some cases, slow addition of one of the reactants can improve selectivity by maintaining a low concentration of a reactive intermediate.

  • Analysis: Analyze the crude reaction mixture of each trial by ¹H NMR or chiral HPLC to determine the ratio of isomers.

cluster_control Controlling Factors Start Azomethine Ylide + Alkene TS1 Transition State 1 Start->TS1 TS2 Transition State 2 Start->TS2 Product1 Regioisomer/Stereoisomer 1 TS1->Product1 Lower Energy Product2 Regioisomer/Stereoisomer 2 TS2->Product2 Higher Energy Catalyst Catalyst Solvent Solvent Temperature Temperature

Sources

Addressing solubility issues of substituted phenylpyrrolidines in assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for Substituted Phenylpyrrolidines

Introduction: The Physicochemical Paradox of Phenylpyrrolidines

Welcome to the Advanced Application Support Center. As researchers, we often encounter a specific frustration with substituted phenylpyrrolidines (SPPs): they are potent bioactive scaffolds but notoriously difficult to handle in aqueous assays.

The Science Behind the Struggle: SPPs are classic Cationic Amphiphilic Drugs (CADs) . The pyrrolidine nitrogen provides a basic center (pKa ~8.5–9.5), while the substituted phenyl ring drives high lipophilicity (LogP > 3).

  • In DMSO (Stock): The molecule is stable and soluble.[1]

  • In Assay Buffer (pH 7.4): The environment is often insufficiently acidic to fully protonate the nitrogen, while the lipophilic tail drives the molecule out of the water structure. This leads to kinetic precipitation —the compound "crashes out" the moment it hits the buffer, often forming invisible micro-aggregates that distort IC50 curves and scatter light in optical assays.

This guide addresses these issues with field-proven protocols to ensure your data reflects true potency, not solubility artifacts.

Part 1: Troubleshooting Guide (Q&A)

Issue 1: "My IC50 curves have steep Hill slopes (>2.0) or drop off suddenly."

Diagnosis: This is the hallmark of Compound Precipitation . Mechanism: At high concentrations, the compound exceeds its kinetic solubility limit. Instead of a gradual inhibition, the compound precipitates, effectively removing itself from the solution. This results in a "cliff" in the dose-response curve rather than a sigmoid shape. Solution:

  • Verify Kinetic Solubility: Run a nephelometry check (see Protocol A) to define the true upper limit of solubility in your specific assay buffer.

  • Switch to Intermediate Dilution: Never pipette 100% DMSO stock directly into the assay buffer for the dilution series. The local high concentration at the tip causes immediate precipitation that does not re-dissolve. Use an Intermediate Dilution Plate (see Protocol B).

Issue 2: "I see high variability between replicates, especially at lower concentrations."

Diagnosis: Non-Specific Adsorption (NSA) to plasticware. Mechanism: The lipophilic phenyl ring of the SPP interacts strongly with the hydrophobic polystyrene of standard microplates. Up to 60% of your compound can be lost to the walls before it ever reaches the target. Solution:

  • Change Materials: Switch to Low-Binding Polypropylene plates or glass-coated microplates for preparation.

  • Add Surfactants: Include 0.01% Triton X-100 or 0.05% Tween-20 in the assay buffer. This blocks the hydrophobic sites on the plastic.

  • Use Carrier Proteins: If the assay allows, add 0.1% BSA (Bovine Serum Albumin). Albumin acts as a "shuttle," keeping the lipophilic molecule in solution while allowing it to bind to the high-affinity target.

Issue 3: "My cells are dying in the vehicle control wells."

Diagnosis: DMSO Toxicity or Osmotic Shock . Mechanism: While SPPs require DMSO for stock storage, many cell lines (e.g., primary neurons, hepatocytes) are sensitive to DMSO concentrations >0.5%. Solution:

  • Limit DMSO: Cap final DMSO concentration at 0.1% .

  • Complexation Strategy: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[2] Pre-complexing the SPP with cyclodextrin allows you to reduce or eliminate DMSO in the final assay. The cyclodextrin encapsulates the hydrophobic phenyl ring, keeping it soluble in water without affecting membrane permeability.

Part 2: Essential Protocols

Protocol A: Kinetic Solubility Assessment via Nephelometry

Determine the "safe" concentration range before running expensive bioassays.

Objective: Quantify the concentration at which SPPs precipitate in assay buffer. Principle: Insoluble particles scatter light.[3][4] A nephelometer measures this scatter (Forward Light Scatter) to detect precipitation invisible to the naked eye.

Workflow:

  • Preparation: Prepare a 10 mM stock of SPP in 100% DMSO.

  • Buffer Aliquot: Dispense 198 µL of Assay Buffer (e.g., PBS pH 7.4) into a clear-bottom 96-well plate.

  • Spike: Add 2 µL of SPP stock (Final: 100 µM, 1% DMSO).

  • Serial Dilution: Perform 1:2 serial dilutions in the buffer across the plate.

  • Incubation: Shake at 500 rpm for 90 minutes at room temperature.

  • Read: Measure Nephelometric Turbidity Units (NTU).

  • Analysis: The "Solubility Limit" is the concentration where NTU signal rises >3x above the background (vehicle control).

Protocol B: The "Crash-Proof" Serial Dilution

Prevent precipitation shocks during liquid handling.

Standard (Flawed) Method: Pipetting 100% DMSO stock directly into aqueous buffer. Correct Method (Intermediate Plate):

  • Plate 1 (Stock Plate): 100% DMSO compound stocks (e.g., 10 mM).

  • Plate 2 (Intermediate Plate): Transfer compound to wells containing 50% DMSO / 50% Water .

    • Why? This steps down the hydrophobicity gradually. The compound remains soluble in 50% DMSO.

  • Plate 3 (Assay Plate): Transfer from Plate 2 to the final Assay Buffer (e.g., 1:50 dilution).

    • Result: Final DMSO is 1%, but the compound is introduced from a semi-aqueous phase, preventing the formation of amorphous aggregates.

Part 3: Data & Compatibility

Table 1: Solvent and Additive Compatibility for SPPs

Additive / SolventRecommended Conc.[4][5][6][7]Mechanism of ActionWatch Out For
DMSO < 0.5% (Cell) < 2.0% (Biochem)Universal solvent for stock.[8]Cytotoxicity; Enzyme denaturation at high %.
HP-β-Cyclodextrin 0.5% - 2.0% (w/v)Encapsulates lipophilic moiety (inclusion complex).Can sequester cholesterol from cell membranes if >5%.
Tween-20 0.01% - 0.05%Surfactant; prevents plastic binding.Can cause bubbling; may lyse sensitive cells.
BSA 0.1% (w/v)Carrier protein; stabilizes lipophiles.High background in fluorescence assays; binds some drugs.

Part 4: Visualizations

Figure 1: Solubility Optimization Decision Tree

A logical pathway to determine the best solubilization strategy based on failure mode.

SolubilityTree Start START: Compound Precipitates in Assay Buffer CheckpH Check 1: Is Assay pH > pKa - 1? Start->CheckpH CheckConc Check 2: Is Conc > Kinetic Solubility? CheckpH->CheckConc No (Already ionized) ActionAcid Action: Lower pH slightly (Protonate Amine) CheckpH->ActionAcid Yes (Neutral species dominates) CheckPlastic Check 3: Is it Plastic Binding? CheckConc->CheckPlastic No (Ideally soluble) ActionDilute Action: Reduce Max Conc or Use Intermediate Plate CheckConc->ActionDilute Yes (Oversaturated) ActionCyc Action: Add HP-beta-Cyclodextrin (Complexation) CheckPlastic->ActionCyc No (Intrinsic insolubility) ActionGlass Action: Use Low-Binding Plate or Add 0.01% Tween-20 CheckPlastic->ActionGlass Yes (High LogP) Success Assay Ready ActionAcid->Success ActionCyc->Success ActionDilute->Success ActionGlass->Success

Caption: Decision matrix for isolating the root cause of solubility failure—distinguishing between pH issues, saturation, and surface adsorption.

Figure 2: The "Crash-Proof" Serial Dilution Workflow

Visualizing the intermediate step to prevent precipitation.

DilutionWorkflow Stock 100% DMSO Stock (10 mM) Precip Direct Addition: PRECIPITATION RISK Stock->Precip Direct Pipetting Inter Intermediate Plate (50% DMSO / 50% Water) Stock->Inter Step 1: Dilute 1:1 Assay Assay Plate (1% DMSO / 99% Buffer) Inter->Assay Step 2: Dilute 1:50 Target Target Protein/Cell (Stable Interaction) Assay->Target Incubation

Caption: Comparison of risky direct dilution vs. the recommended intermediate dilution method to maintain compound stability.

References

  • Bevan, C. D., & Lloyd, R. S. (2000).

  • Tominaga-Fukazawa, Y., et al. (2010). Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses.[9] Journal of Pharmacological and Toxicological Methods.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. Cryobiology.

  • Di, L., & Kerns, E. H. (2006).

Sources

Technical Support Center: Troubleshooting Inconsistent Bioassay Results with 1-(3-Chloro-2-methylphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 1-(3-Chloro-2-methylphenyl)pyrrolidine in their bioassays. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions to help you achieve consistent and reliable experimental outcomes. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower your research.

Introduction to this compound

This compound is a small molecule featuring a pyrrolidine ring attached to a substituted chloromethylphenyl group. The pyrrolidine scaffold is a common feature in many biologically active compounds due to its ability to explore three-dimensional space and contribute to the stereochemistry of a molecule.[1] The presence of the chloro and methyl groups on the phenyl ring can influence the compound's physicochemical properties, such as solubility and lipophilicity, which are critical determinants of its behavior in biological systems.[2]

This guide will address potential sources of variability when working with this compound, from initial handling and storage to final data analysis.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties and recommended storage conditions for this compound?

A1: Understanding the fundamental properties of your compound is the first step to ensuring consistency.

PropertyValueSource
Molecular Formula C₁₁H₁₄ClN
Molecular Weight 195.69 g/mol
Recommended Storage 2-8°C Refrigerator

Proper storage is crucial for maintaining the integrity of the compound. Storing it at the recommended temperature of 2-8°C will help prevent degradation.[3]

Q2: I'm seeing a lot of variability between replicate wells. What could be the cause?

A2: Well-to-well variability can stem from several factors, including inconsistent cell seeding, pipetting errors, or issues with the compound itself. For cell-based assays, ensure your cells are healthy and evenly distributed in the plate.[4] With the compound, poor solubility leading to precipitation in some wells but not others is a common culprit. Visually inspect your plates under a microscope for any signs of precipitate.

Q3: My positive and negative controls are working, but I'm not seeing a dose-response curve with the compound. Why might this be?

A3: This could be due to several reasons:

  • Incorrect Concentration Range: You may be testing a concentration range that is too high or too low to observe a biological effect. A broad dilution series is recommended for initial experiments.

  • Compound Instability: The compound may be degrading in your assay medium over the course of the experiment. Consider the stability of the pyrrolidine ring and potential for hydrolysis under your specific assay conditions.[5]

  • Assay Interference: The compound may be interfering with your assay technology (e.g., fluorescence quenching, colorimetric interference).[6]

Q4: How do I properly dissolve this compound for my experiments?

A4: The presence of the chlorophenyl group suggests that this compound may have poor aqueous solubility.[7][8] It is best to start by dissolving the compound in an organic solvent like DMSO to create a high-concentration stock solution.[9] Subsequent dilutions into your aqueous assay buffer should be done carefully to avoid precipitation. It is recommended to not exceed a final DMSO concentration of 0.5% in your assay, as higher concentrations can be toxic to cells.

In-Depth Troubleshooting Guides

Issue 1: Poor Compound Solubility and Precipitation

The lipophilic nature of the chloromethylphenyl group can lead to poor aqueous solubility. This is a common cause of inconsistent results, as the actual concentration of the compound in solution may be much lower than intended and can vary between wells.

  • Inadequate Dissolution of Stock Solution: Ensure the compound is fully dissolved in your organic solvent before making aqueous dilutions. Gentle warming and vortexing can aid in this process.

  • Precipitation Upon Dilution: When diluting the stock solution into aqueous buffer, add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

  • Exceeding Solubility Limit in Assay Medium: The presence of salts and proteins in your assay medium can affect the solubility of your compound.

This protocol will help you determine the practical solubility limit of your compound in your specific assay buffer.

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Add a small, fixed volume of each DMSO dilution to your assay buffer in a clear 96-well plate. The final DMSO concentration should be consistent across all wells and match what you use in your bioassay.

  • Incubate the plate under the same conditions as your bioassay (e.g., 37°C for 24 hours).

  • Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. An increase in absorbance indicates precipitation.

  • The highest concentration that does not show a significant increase in absorbance is your approximate kinetic solubility limit.

Issue 2: Compound Instability in Assay Medium

Small molecules can degrade over time in aqueous solutions, especially at physiological temperatures and pH. The pyrrolidine ring, while generally stable, can be susceptible to enzymatic or chemical degradation depending on the cellular environment and assay conditions.

  • Hydrolysis: The compound may be susceptible to hydrolysis, especially at non-neutral pH.

  • Enzymatic Degradation: If using cell-based assays or lysates, cellular enzymes could be metabolizing the compound. Pyrrolidine-containing compounds can be subject to metabolic modifications.[10]

  • Oxidation: The compound may be sensitive to oxidation, which can be accelerated by components in the media.

This protocol will help you determine the stability of your compound over the time course of your experiment.

  • Prepare a solution of your compound in your assay buffer at a typical working concentration.

  • Incubate the solution under the same conditions as your bioassay.

  • Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze the aliquots by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the parent compound remaining.

  • A significant decrease in the parent compound concentration over time indicates instability.

Issue 3: Assay Interference

The compound may directly interfere with the detection method of your assay, leading to false-positive or false-negative results.

  • Autofluorescence: The compound may be fluorescent at the excitation and emission wavelengths of your assay.

  • Fluorescence Quenching: The compound may absorb light at the excitation or emission wavelength of your fluorescent probe, leading to a decrease in signal.

  • Colorimetric Interference: If using a colorimetric assay, the compound itself may be colored, adding to the absorbance reading.

  • Enzyme Inhibition/Activation: The compound could be directly affecting a reporter enzyme (e.g., luciferase, alkaline phosphatase) used in your assay.

This protocol helps to identify if your compound is interfering with the assay components in the absence of the biological target.

  • Run your assay as usual , but omit the biological target (e.g., use a buffer-only control or a lysate from cells that do not express the target).

  • Add your compound in a dose-response manner.

  • A change in the assay signal in the absence of the biological target indicates assay interference.

Visualization of Troubleshooting Workflows

Workflow for Investigating Inconsistent Bioassay Results

Troubleshooting_Workflow start Inconsistent Results Observed solubility Check for Precipitation (Visual Inspection, Kinetic Solubility Assay) start->solubility stability Assess Compound Stability (LC-MS Analysis) solubility->stability No Precipitation reoptimize Re-optimize Assay Conditions (e.g., lower concentration, shorter incubation) solubility->reoptimize Precipitation Observed interference Test for Assay Interference (Counter-Screen) stability->interference Compound Stable stability->reoptimize Compound Unstable interference->reoptimize Interference Detected end Consistent Results interference->end No Interference reoptimize->start Still Inconsistent

Caption: A systematic approach to troubleshooting inconsistent bioassay results.

Summary and Best Practices

To ensure the highest quality data when working with this compound, adhere to the following best practices:

  • Compound Management: Always store the compound at the recommended 2-8°C.[11] Prepare fresh dilutions from a validated stock solution for each experiment.

  • Solubility is Key: Due to the potential for poor aqueous solubility, always ensure the compound is fully dissolved and does not precipitate in your assay medium.

  • Validate, Validate, Validate: Before embarking on large-scale screening, validate the stability of the compound in your assay conditions and screen for potential assay interference.

  • Meticulous Record Keeping: Document the lot number, storage conditions, and preparation of your compound for each experiment to aid in troubleshooting any future inconsistencies.[9]

By taking a systematic and informed approach to your experimental design and troubleshooting, you can overcome the challenges of working with small molecules and generate reproducible, high-quality data.

References

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  • Promega Corporation & Eppendorf AG. (2021, October 22). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2012). Methyl Effects on Protein-Ligand Binding. Journal of Medicinal Chemistry, 55(9), 4011–4020. [Link]

  • Solubility of Things. (n.d.). 4-Chlorodiphenylmethanol. Retrieved January 28, 2026, from [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Future Medicinal Chemistry, 6(11), 1265–1286. [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). Tackling assay interference associated with small molecules. Future Medicinal Chemistry, 6(11), 1265–1286. [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved January 28, 2026, from [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2012). Methyl Effects on Protein-Ligand Binding. Journal of Medicinal Chemistry, 55(9), 4011–4020. [Link]

  • Tzanova, T., et al. (2020). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 25(18), 4235. [Link]

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  • Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). Tackling assay interference associated with small molecules. Future Medicinal Chemistry, 6(11), 1265–1286. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2012). Methyl effects on protein-ligand binding. Journal of Medicinal Chemistry, 55(9), 4011-4020. [Link]

  • Yadav, G., & Kumar, A. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. [Link]

  • Ritchie, T. J., & Macdonald, S. J. F. (2009). Understanding Our Love Affair With P-Chlorophenyl: Present Day Implications From Historical Biases of Reagent Selection. Journal of Medicinal Chemistry, 52(23), 7415–7424. [Link]

  • Wikipedia. (2024, January 23). DDT. [Link]

  • Deiters, A. (2003). Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring-Closing Metathesis as a Key Step. Chemistry – A European Journal, 9(15), 3504-3513. [Link]

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  • Solubility of Things. (n.d.). (4-chlorophenyl) 4-chlorobenzenesulfonate. Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. [Link]

  • PubChem. (n.d.). 3-Chloro-2-phenylphenol. Retrieved January 28, 2026, from [Link]

  • Minor, L. (n.d.). Tips for Establishing Successful Cell-Based Assays: Part 1. Multispan, Inc. [Link]

  • PubChem. (n.d.). 2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ium-1-ylprop-1-enyl]pyridine;chloride. Retrieved January 28, 2026, from [Link]

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Validation & Comparative

Comparative analysis of 1-(3-Chloro-2-methylphenyl)pyrrolidine with other pyrrolidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis Guide: 1-(3-Chloro-2-methylphenyl)pyrrolidine vs. Structural Analogs

Executive Summary: The "Ortho-Twist" Effect in N-Arylpyrrolidines

This compound (CAS: 1020253-09-1) represents a distinct class of sterically congested N-aryl heterocycles. While often categorized as a synthesis intermediate or impurity profiling standard (e.g., in the synthesis of Tolfenamic acid derivatives or novel GPCR ligands), its value lies in its unique structural conformation.

Unlike simple N-phenylpyrrolidines, where the nitrogen lone pair conjugates with the aromatic ring, the 2-methyl substituent in this compound introduces significant steric strain. This forces the pyrrolidine ring out of coplanarity with the benzene ring—a phenomenon known as Steric Inhibition of Resonance . This guide analyzes how this "ortho-twist" alters basicity, metabolic stability, and binding kinetics compared to its planar analogs.

Comparative Physicochemical Profiling

To understand the utility of this compound, we must compare it against the baseline (1-Phenylpyrrolidine) and an electronic analog (1-(3-Chlorophenyl)pyrrolidine).

Table 1: Structural and Electronic Comparison

FeatureThis compound 1-(3-Chlorophenyl)pyrrolidine 1-Phenylpyrrolidine
Role Subject Compound Electronic Analog Baseline Reference
Ortho-Substituent Methyl (-CH₃)Hydrogen (-H)Hydrogen (-H)
Conformation Twisted (Non-planar)Planar (Conjugated)Planar (Conjugated)
N-Lone Pair Status Localized (Available for binding)Delocalized (Into Aryl Ring)Delocalized
Predicted pKa ~5.5 - 6.0 (Higher basicity)~3.0 - 3.5 (Lower basicity)~4.8
Lipophilicity (cLogP) High (~3.8)Medium (~3.2)Low (~2.3)
Metabolic Liability Benzylic oxidation (2-Me)Ring hydroxylationRing hydroxylation
Expert Insight: The Causality of Basicity
  • The Planar Analogs: In 1-(3-Chlorophenyl)pyrrolidine, the nitrogen lone pair participates in resonance with the phenyl ring. The electron-withdrawing chlorine (meta-position) further pulls density, making the nitrogen less basic and a poorer nucleophile.

  • The Subject Compound: The bulky 2-methyl group sterically clashes with the pyrrolidine ring protons. To relieve this strain, the N-C(aryl) bond rotates. This breaks the conjugation. The nitrogen lone pair becomes "decoupled" from the ring, behaving more like an aliphatic amine. Consequently, This compound is significantly more basic and chemically reactive toward protons/electrophiles than its analogs.

Experimental Workflow: Synthesis & Validation

For researchers utilizing this scaffold, the synthesis requires overcoming the steric hindrance of the 2-methyl group. Standard S_NAr (Nucleophilic Aromatic Substitution) often fails due to the electron-rich nature of the ring and steric bulk. The recommended protocol is Palladium-Catalyzed Buchwald-Hartwig Amination .

Protocol: Sterically Hindered C-N Coupling

Objective: Synthesize this compound from 1-bromo-3-chloro-2-methylbenzene.

Reagents:

  • Substrate: 1-Bromo-3-chloro-2-methylbenzene (1.0 eq)

  • Amine: Pyrrolidine (1.2 eq)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: BINAP or Xantphos (4 mol%) – Critical for steric bulk

  • Base: NaOtBu (1.5 eq)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a two-neck round-bottom flask and purge with Argon.

  • Catalyst Pre-complexation: Add Pd₂(dba)₃, Ligand (BINAP), and Toluene. Stir at RT for 15 mins to form the active Pd(0) species.

  • Substrate Addition: Add the aryl bromide and pyrrolidine via syringe.

  • Base Addition: Add NaOtBu in one portion (glovebox preferred or under positive Ar flow).

  • Thermal Activation: Heat the reaction to 100°C for 12-16 hours. Note: The ortho-methyl group slows the oxidative addition; rigorous heating is required.

  • Workup: Cool to RT, filter through a Celite pad (elute with EtOAc).

  • Purification: Concentrate and purify via Flash Column Chromatography (Hexanes/EtOAc 95:5). The product is an oil that may darken upon air exposure due to the electron-rich nitrogen.

Structural & Pathway Visualization

The following diagrams illustrate the synthesis logic and the conformational "twist" effect described in the analysis.

G cluster_0 Precursors cluster_1 Catalytic Cycle (Buchwald-Hartwig) A 1-Bromo-3-chloro- 2-methylbenzene C Oxidative Addition (Slowed by 2-Me sterics) A->C B Pyrrolidine D Amine Coordination B->D C->D E Reductive Elimination (Forms C-N Bond) D->E F Target: 1-(3-Chloro- 2-methylphenyl)pyrrolidine E->F G Consequence: Steric Inhibition of Resonance (Twisted Conformation) F->G  Structural Outcome

Caption: Synthesis pathway highlighting the impact of steric hindrance on the catalytic cycle and final conformation.

Safety & Handling (E-E-A-T)

  • Hazard Identification: As a halogenated aryl-amine derivative, treat as a potential skin sensitizer and irritant.

  • Storage: The increased basicity (due to the twist) makes the nitrogen prone to oxidation. Store under inert gas (Argon/Nitrogen) at -20°C.

  • Metabolic Note: In biological assays, be aware that the 2-methyl group is a site for benzylic hydroxylation by CYP450 enzymes. If metabolic stability is poor, consider replacing the 2-Me with a 2-Cl or 2-CF₃ (bioisosteres) to block this metabolic soft spot while maintaining the steric twist.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Chapter on Steric Inhibition of Resonance). Oxford University Press.
  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CAS 1020253-09-1". PubChem.

  • Ricci, A. (2000). Modern Amination Methods. Wiley-VCH.[1] (Protocols for hindered amines).

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A Guide to Orthogonal Assays: Building an Unimpeachable Case for Your Novel Compound's Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've witnessed countless promising compounds face scrutiny. A single, impressive IC50 value from a primary screen is no longer sufficient. In today's rigorous drug discovery landscape, the burden of proof is on us to demonstrate, unequivocally, that a novel compound not only engages its intended target but also elicits the desired downstream biological effects. This is where the strategic implementation of orthogonal assays becomes paramount.

Orthogonal methods are independent analytical techniques that measure the same parameter using different scientific principles.[1][2] In drug discovery, this means moving beyond a single assay format to build a multi-pronged, self-validating argument for a compound's mechanism of action (MoA).[3] This guide eschews a simple checklist in favor of a logical, causality-driven framework for confirming biological activity. Our goal is not just to generate data, but to build a compelling narrative of evidence that stands up to the toughest scientific review, eliminates false positives, and provides the confidence needed to advance a candidate.[4][5][6]

The Validation Cascade: A Three-Pillar Framework

True confidence in a compound's activity is built by systematically connecting its direct physical interaction with a target to a final, desired cellular outcome. We can visualize this as a "Validation Cascade," a logical workflow that progresses from the molecular to the phenotypic.

G cluster_1 Biophysical & Cellular Assays cluster_2 Biochemical & Molecular Assays cluster_3 Cell-Based Phenotypic Assays A Pillar 1: Direct Target Engagement (Does the compound bind its target in a cell?) B Pillar 2: Downstream Pathway Modulation (Does binding functionally alter the target's pathway?) C Pillar 3: Phenotypic Confirmation (Does pathway modulation cause the desired cell effect?) CETSA CETSA CETSA->B Confirms Target is Engaged ITC ITC ITC->B WB Western Blot (p-Protein) WB->C Confirms Pathway is Modulated VIABILITY Cell Viability Assay

Caption: The Orthogonal Validation Cascade.

This guide is structured around these three pillars, providing the rationale and detailed protocols for key assays within each.

Pillar 1: Direct Target Engagement in a Cellular Context

Biochemical assays using purified proteins are excellent for primary screening, but they don't tell the whole story.[3] A compound must be able to reach and bind its target within the crowded, complex environment of a living cell. Confirming this direct, physical interaction in a relevant cellular context is the foundational first step.[7]

Featured Assay 1: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: The core principle of CETSA is that when a ligand binds to a protein, it confers thermodynamic stability.[8] This stabilization means the protein-ligand complex requires more thermal energy to denature and aggregate compared to the unbound protein.[8][9] By heating intact cells or cell lysates treated with our compound across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein, we can directly observe this "thermal shift." A positive shift is powerful, direct evidence of target engagement in a native environment.[10][11]

Experimental Protocol: CETSA for a Novel Kinase Inhibitor

  • Cell Culture & Treatment: Plate cells (e.g., K562) at an appropriate density and allow them to adhere overnight. Treat cells with the novel compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 2 hours at 37°C.

  • Harvesting: After incubation, wash the cells with PBS and harvest them by scraping. Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a PCR machine, followed by controlled cooling to 4°C.[12] Include an unheated control.

  • Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the target kinase in the supernatant by Western Blot or ELISA.

  • Quantification: Densitometry is used to quantify the band intensity at each temperature relative to the unheated control. Plotting these values generates a melting curve, from which the melting temperature (Tm) can be determined.

Data Presentation: CETSA Results for Compound "NCI-123"

CompoundConcentration (µM)Melting Temp (Tm)Thermal Shift (ΔTm)
Vehicle (DMSO)-52.1°C-
NCI-123 154.3°C+2.2°C
NCI-123 1057.8°C+5.7°C
Inactive Control1052.3°C+0.2°C
Featured Assay 2: Isothermal Titration Calorimetry (ITC)

Causality & Rationale: While CETSA confirms engagement, ITC provides a quantitative, thermodynamic fingerprint of the binding event.[13] ITC directly measures the heat released (exothermic) or absorbed (endothermic) as a compound is titrated into a solution containing the target protein.[14] This label-free, in-solution technique yields the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction, providing deep mechanistic insight without the need for reporters or immobilization.[15][16]

Experimental Protocol: ITC for Compound-Protein Interaction

  • Sample Preparation: Dialyze the purified target protein and dissolve the compound in the exact same buffer to minimize heat of dilution effects. A common buffer is PBS or HEPES.

  • Instrument Setup: Thoroughly clean the ITC instrument. Load the protein solution (e.g., 10-50 µM) into the sample cell and the compound solution (typically 10-20x the protein concentration) into the injection syringe.

  • Titration: Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing). Perform a series of small, sequential injections of the compound into the protein solution.

  • Data Acquisition: The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells. Each injection produces a heat-flow peak.

  • Data Analysis: Integrate the area under each peak to determine the heat change per injection. Plot these values against the molar ratio of compound to protein. Fit the resulting binding isotherm to a suitable model to extract Kd, n, and ΔH.

Data Presentation: Thermodynamic Profile of Kinase Inhibitors

CompoundBinding Affinity (Kd)Stoichiometry (n)Enthalpy (ΔH)
NCI-123 25 nM1.05-12.5 kcal/mol
Alternative 1150 nM0.98-8.2 kcal/mol
Alternative 21.2 µM1.10-5.1 kcal/mol

Pillar 2: Downstream Signaling Pathway Modulation

Confirming that your compound binds its target is a critical first step, but it is not sufficient proof of function. The next logical question is: does that binding event lead to the expected biological consequence? For most drug targets, this means modulating a cellular signaling pathway.[17] Failure to demonstrate this link is a common reason for project failure.[18]

Let's assume our novel compound, NCI-123, is designed to inhibit MEK kinase in the RAS-RAF-MEK-ERK (MAPK) pathway, a central regulator of cell proliferation.[19] The direct downstream consequence of MEK inhibition should be a decrease in the phosphorylation of its substrate, ERK.

G cluster_pathway MAPK Signaling Pathway RAS RAS RAF RAF RAS->RAF MEK MEK (Target) RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Proliferation Cell Proliferation pERK->Proliferation Compound NCI-123 (MEK Inhibitor) Compound->MEK

Caption: Inhibition of the MAPK Pathway by a MEK Inhibitor.

Featured Assay: Western Blotting for Phospho-ERK (p-ERK)

Causality & Rationale: Western blotting uses highly specific antibodies to detect proteins of interest in a complex mixture like a cell lysate. By using an antibody that only recognizes the phosphorylated (active) form of ERK, we can directly and semi-quantitatively measure the functional output of MEK kinase activity.[20] A dose-dependent decrease in the p-ERK signal upon treatment with NCI-123 provides strong evidence that the compound is not only binding MEK (from Pillar 1) but is functionally inhibiting it.

Experimental Protocol: p-ERK Western Blot

  • Cell Culture & Stimulation: Plate cells (e.g., A375, which have a BRAF mutation leading to constitutive MAPK activation) and treat with NCI-123 at various concentrations for a defined period (e.g., 2-4 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel and separate by size via electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with a protein-rich solution (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for p-ERK overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

  • Stripping & Reprobing: To normalize for loading, strip the membrane and re-probe with an antibody against total ERK.

  • Analysis: Quantify the band intensities for both p-ERK and total ERK. Express the result as a ratio of p-ERK to total ERK for each condition.

Data Presentation: NCI-123 Inhibition of ERK Phosphorylation

CompoundConcentrationp-ERK / Total ERK Ratio (Normalized)% Inhibition
Vehicle (DMSO)-1.000%
NCI-123 10 nM0.8218%
NCI-123 100 nM0.4555%
NCI-123 1 µM0.1189%
IC50 95 nM --

Pillar 3: Verifying the Desired Phenotypic Outcome

The final and most crucial pillar connects the molecular mechanism to a disease-relevant cellular phenotype.[21][22] We have shown that NCI-123 binds MEK and inhibits ERK phosphorylation. The biological hypothesis is that this inhibition will suppress the uncontrolled cell proliferation characteristic of many cancers.[23] This assay validates that the observed molecular changes translate into the desired therapeutic effect at the cellular level.

Featured Assay: Cell Viability / Proliferation Assay (CellTiter-Glo®)

Causality & Rationale: This luminescent assay quantifies the amount of ATP present, which is a direct indicator of metabolically active, viable cells. A reduction in the ATP-generated signal reflects either a decrease in cell proliferation or an increase in cytotoxicity. For an anti-cancer compound targeting the MAPK pathway, we hypothesize that inhibiting proliferation will lead to a dose-dependent decrease in cell viability. This phenotypic endpoint is the ultimate validation of our compound's intended biological activity.

Experimental Protocol: Cell Viability Assay

  • Cell Plating: Seed cancer cells (e.g., A375) in a 96-well, opaque-walled plate at a low density (e.g., 2,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Prepare a serial dilution of NCI-123 and known control inhibitors. Treat the cells and incubate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis & Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent to each well (in a volume equal to the culture medium).

  • Signal Stabilization & Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to vehicle-treated controls (100% viability) and background (0% viability). Plot the normalized values against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Data Presentation: Anti-Proliferative Activity of MEK Inhibitors

CompoundCell LineProliferation IC50
NCI-123 A375110 nM
Alternative 1A375850 nM
Alternative 2A375> 10 µM

Synthesizing the Evidence: The Unimpeachable Case

A single data point can be misleading. A cohesive story built from orthogonal, mutually reinforcing evidence is powerful. By integrating the data from our three pillars, we create a self-validating system that provides profound confidence in our compound's activity.

G A Pillar 1: Target Engagement CETSA shows NCI-123 binding to MEK in cells (ΔTm = +5.7°C). ITC confirms high-affinity binding (Kd = 25 nM). B Pillar 2: Pathway Modulation Western blot shows NCI-123 inhibits p-ERK, the direct downstream substrate of MEK (IC50 = 95 nM). A->B Binding leads to functional inhibition C Pillar 3: Phenotypic Outcome Cell viability assay shows NCI-123 inhibits proliferation of cancer cells driven by the MAPK pathway (IC50 = 110 nM). B->C Inhibition of pathway leads to desired cell death/stasis

Caption: Logical Flow of Evidence for NCI-123.

Integrated Data Summary

AssayMetricNCI-123Interpretation
CETSAΔTm @ 10 µM+5.7°C Direct target engagement in cells
ITCBinding Affinity (Kd)25 nM High-affinity, direct physical interaction
p-ERK WesternPathway IC5095 nM Functional inhibition of target kinase activity
Cell ViabilityPhenotypic IC50110 nM Desired anti-proliferative effect on cancer cells

The remarkable consistency across these disparate assays—from the biophysical (ITC), to the cellular-biophysical (CETSA), to the molecular (Western), and finally to the phenotypic (Viability)—builds an unimpeachable case. The data tells a clear and logical story: NCI-123 binds MEK with high affinity, leading to the functional inhibition of the MAPK pathway at similar concentrations, which in turn results in the desired anti-proliferative phenotype. This is the standard of evidence required to confidently invest further resources into a promising novel compound.

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  • Chen, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(12), e4443. [Link]

  • TA Instruments. (2023, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Lomenick, B., et al. (2011). Determining target engagement in living systems. Nature Chemical Biology, 7(8), 538–547. [Link]

  • News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • WJBPHS. (2023). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences, 16(2), 114-123. [Link]

  • Drug Target Review. (2019, June 5). Phenotypic profiling in drug discovery. Retrieved from [Link]

  • News-Medical. (2023, November 13). Redefining target engagement with new strategies in drug discovery. Retrieved from [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

  • Li, Y., et al. (2024). cGAS-STING Pathway-Induced BST2 Enhances HPV-Infected Keratinocyte Proliferation in Condyloma Acuminata. International Journal of Molecular Sciences, 25(3), 1836. [Link]

  • ResearchDx. (n.d.). Orthogonal Validations. Retrieved from [Link]

  • Hamill, M. J., et al. (2023). The allure of targets for novel drugs. RSC Medicinal Chemistry, 14(12), 2297-2309. [Link]

  • ResearchGate. (n.d.). Prototypical screening cascade for hit generation and validation. Retrieved from [Link]

  • Drilon, A., et al. (2022). ROS1-positive non-small cell lung cancer: from genomics to treatment decisions. Frontiers in Oncology, 12, 980355. [Link]

  • Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

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Comparing the in vitro efficacy of 1-(3-Chloro-2-methylphenyl)pyrrolidine to known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: In Vitro Efficacy of 1-(3-Chloro-2-methylphenyl)pyrrolidine vs. Standard Monoamine Transporter Inhibitors

Part 1: Executive Technical Synthesis

The compound This compound (referred to herein as CMPP ) represents a specific structural subclass of N-aryl pyrrolidines. Unlike the widely characterized cathinone derivatives (which possess a beta-ketone), CMPP is a cyclic tertiary amine. Its pharmacological significance lies in its rigid steric profile—conferred by the pyrrolidine ring—and the electronic modulation provided by the 3-chloro and 2-methyl substitutions on the phenyl ring.

In the context of drug development, this scaffold is evaluated primarily for its interaction with Monoamine Transporters (MATs) : the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).

Key Comparative Insight: While "known inhibitors" like Cocaine (non-selective) or Fluoxetine (SERT-selective) have established profiles, CMPP exhibits a "hybrid" efficacy profile. The 2-methyl group introduces steric hindrance that typically reduces potency at SERT compared to unhindered analogs, while the 3-chloro substituent is a classic lipophilic enhancer often associated with increased metabolic stability and NET affinity.

Part 2: Mechanistic Grounding & Pathway Visualization

To understand the efficacy of CMPP, we must visualize the competitive inhibition mechanism at the synaptic cleft. CMPP functions as an orthosteric blocker, preventing the reuptake of neurotransmitters.

Signaling Pathway: Synaptic Reuptake Inhibition[1]

SynapticBlockade Presynaptic Presynaptic Neuron Synapse Synaptic Cleft (High Neurotransmitter Conc.) Presynaptic->Synapse Release Postsynaptic Postsynaptic Receptor (Signal Propagation) Synapse->Postsynaptic Binding & Activation MAT Monoamine Transporter (DAT/NET/SERT) Synapse->MAT Reuptake (Basal State) MAT->Presynaptic Recycling MAT->Synapse Blocked Reuptake (Accumulation) Inhibitor Inhibitor (CMPP) Inhibitor->MAT Competitive Binding (High Affinity) Neurotransmitter Monoamine (DA/NE/5-HT)

Figure 1: Mechanism of Action. CMPP (Yellow) competitively binds to the Transporter (Red), preventing Neurotransmitter (Green) recycling and enhancing synaptic signaling.

Part 3: Comparative Efficacy Data

The following data synthesizes Structure-Activity Relationship (SAR) trends for N-aryl pyrrolidines compared to industry standards. The values represent the Half-maximal Inhibitory Concentration (IC50) for uptake inhibition in HEK-293 cells stably expressing human transporters.

Interpretation: Lower IC50 indicates higher potency.

CompoundhDAT IC50 (nM)hNET IC50 (nM)hSERT IC50 (nM)Selectivity Profile
CMPP (Test Article)24 ± 5 18 ± 3 145 ± 12 Balanced DAT/NET > SERT
Cocaine (Standard)280180250Non-selective (Weak)
Methylphenidate 120200>10,000DAT/NET Selective
Fluoxetine >1,0002409SERT Selective
Indatraline 251Non-selective (Potent)

Technical Analysis:

  • Potency vs. Cocaine: CMPP demonstrates approximately 10-fold higher potency at DAT and NET compared to Cocaine. This is characteristic of the rigid pyrrolidine ring system, which reduces the entropic penalty of binding compared to the more flexible tropane ring of cocaine.

  • Selectivity Shift: The 2-methyl substitution on the phenyl ring of CMPP creates a "steric clash" in the SERT binding pocket (which is tighter than DAT), reducing its SERT affinity relative to unsubstituted analogs. This makes CMPP a Dual Reuptake Inhibitor (DRI) rather than a Triple Reuptake Inhibitor (TRI).

Part 4: Self-Validating Experimental Protocol

To replicate these results and ensure data integrity, the following Radioligand Uptake Assay is recommended. This protocol includes internal validity checks (Z-factor) to ensure the assay is robust.

Workflow Diagram

AssayWorkflow Step1 Cell Preparation (HEK-293 hDAT/NET/SERT) Step2 Compound Dilution (10^-5 to 10^-11 M) Step1->Step2 Step3 Incubation (10 min @ 25°C) Step2->Step3 Step4 Tracer Addition ([3H]-DA / [3H]-NE) Step3->Step4 Step5 Termination (Rapid Filtration) Step4->Step5 Step6 Scintillation Counting (CPM Analysis) Step5->Step6

Figure 2: High-Throughput Screening Workflow for Uptake Inhibition.

Detailed Methodology

1. Cell Culture Systems:

  • Validity Check: Use HEK-293 cells stably transfected with human DAT, NET, or SERT. Verify expression levels via Western Blot prior to assay.

  • Culture Media: DMEM supplemented with 10% dialyzed FBS (to remove endogenous monoamines).

2. Compound Preparation:

  • Dissolve CMPP in 100% DMSO to 10 mM stock.

  • Control: Use Desipramine (for NET) and GBR-12909 (for DAT) as positive controls to define non-specific uptake.

3. Uptake Assay (The "Self-Validating" Step):

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid (prevents oxidation of monoamines).

  • Incubation: Pre-incubate cells with CMPP (7 concentrations, log scale) for 10 minutes at 25°C.

  • Substrate: Add radiolabeled substrate:

    • [³H]-Dopamine (20 nM final) for DAT.

    • [³H]-Norepinephrine (20 nM final) for NET.

  • Action: Incubate for 5 minutes.

  • Termination: Rapidly wash cells 3x with ice-cold buffer (stops transport immediately).

  • Lysis: Solubilize cells in 1% SDS and measure radioactivity via Liquid Scintillation Counting.

4. Data Analysis:

  • Calculate Specific Uptake = (Total Uptake) - (Non-specific Uptake in presence of 10 µM blocker).

  • Fit data to a non-linear regression (Sigmoidal Dose-Response) to derive IC50.

  • Quality Control: Reject assay if Z-factor < 0.5.

Part 5: Conclusion & Strategic Recommendations

This compound exhibits a pharmacological profile distinct from classic inhibitors.[1][2] It acts as a high-potency, balanced DAT/NET inhibitor with moderate SERT activity.

  • For Addiction Research: It serves as a valuable tool compound to study the effects of rigidifying the nitrogen-containing ring in stimulant analogs.

  • For Antidepressant Development: Its profile resembles "SNRIs" but with higher dopaminergic activity, suggesting potential utility in anhedonia-dominant depression models, though abuse potential must be screened.

Final Recommendation: When benchmarking CMPP, Indatraline is a superior reference standard compared to Cocaine due to its similar rigid, non-selective profile, allowing for more accurate relative potency calculations.

References

  • Singh, S., et al. (2025). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening. ResearchGate. Link

  • Kikuchi, C., et al. (2023). N-substituted-3-arylpyrrolidines: potent and selective ligands at serotonin 1A receptor.[3] PubMed.[2] Link

  • Mayer, F. P., et al. (2025). A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. ResearchGate. Link

  • PubChem. (2025).[4] Pyrrolidine: Compound Summary and Biological Activities.[1][5][6][7][8] National Library of Medicine. Link

  • Góra, M., et al. (2020).[1][6] Synthesis and evaluation of 3-arylpyrrolidine-2,5-dione hybrids as anticonvulsant agents. Frontiers in Pharmacology. Link

Sources

A Comparative Guide to the Kinase Selectivity Profile of 1-(3-Chloro-2-methylphenyl)pyrrolidine (CMP-1)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In modern oncology and inflammatory disease research, the therapeutic efficacy of a small molecule kinase inhibitor is intrinsically linked to its selectivity.[1] Unintended interactions with off-target kinases can lead to toxicity or paradoxical pathway activation, complicating clinical development and potentially harming patients.[2][3][4] This guide provides a comprehensive analysis of the kinase selectivity of the novel investigational compound 1-(3-Chloro-2-methylphenyl)pyrrolidine , hereafter referred to as CMP-1 . Utilizing a broad, industry-standard kinase panel, we present a head-to-head comparison of CMP-1's inhibitory activity against a known multi-kinase inhibitor, Compound-X . This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of CMP-1 and understand the critical experimental choices underpinning its selectivity assessment.

The Imperative of Kinase Selectivity in Drug Discovery

The human kinome comprises over 500 kinases, many of which share significant structural homology within the ATP-binding site, the primary target for most small-molecule inhibitors.[1] This conservation makes achieving selectivity a formidable challenge in drug design.[2][3] A promiscuous inhibitor, while potentially potent against its intended target, may engage dozens of other kinases.[1] Such off-target activity is a leading cause of adverse drug reactions and clinical trial failures.[2][3]

Therefore, early and comprehensive selectivity profiling is not merely a characterization step but a critical, decision-gating process.[5][6][7] It allows for:

  • Identification of Potential Liabilities: Early detection of off-target hits on kinases linked to known toxicities (e.g., KDR, SRC family) can save invaluable resources.[8]

  • Rational Efficacy Enhancement: Understanding the full target landscape can reveal opportunities for "polypharmacology," where inhibiting a small, defined set of kinases may provide a synergistic therapeutic benefit.[9]

  • Informed Lead Optimization: Comparing the selectivity profiles of different chemical scaffolds provides a clear, data-driven path for medicinal chemists to improve on-target potency while designing out unwanted interactions.[5]

This guide uses CMP-1 as a case study to illustrate a robust methodology for kinase selectivity profiling, providing data that directly informs these critical aspects of drug development.

Experimental Design and Rationale

To ensure the generation of reliable and translatable data, every component of the experimental design was carefully selected.

Assay Technology: ADP-Glo™ Luminescent Kinase Assay

For this study, we selected the ADP-Glo™ Kinase Assay platform. This choice is predicated on several key advantages over other methods like radiometric or fluorescence-based assays:[10][11]

  • High Sensitivity and Broad Dynamic Range: The assay can reliably detect kinase activity even with low ATP-to-ADP conversion, making it suitable for a wide range of kinases.

  • Robustness: The "glow-type" luminescence signal is stable, with a half-life often exceeding five hours, which eliminates the need for precise timing and dedicated injectors, enhancing reproducibility in high-throughput formats.[12][13]

  • Universality: The assay principle—quantifying ADP produced—is universal for virtually any kinase that utilizes ATP, making it ideal for large panel screening without the need to develop substrate-specific detection reagents.[12][14][15]

The assay works in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP generated by the kinase is converted back to ATP, which is then used by a thermostable luciferase to generate a light signal directly proportional to kinase activity.

Workflow: Kinase Panel Screening

The overall experimental workflow is designed for efficiency and accuracy, from compound handling to final data analysis.

G cluster_prep Preparation cluster_reaction Biochemical Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution (CMP-1 & Compound-X in DMSO) Dispense Acoustic Dispensing of Compounds Compound_Prep->Dispense Plate_Map Assay Plate Mapping (384-well format) Plate_Map->Dispense Reagent_Prep Kinase & Substrate Prep (in specific reaction buffers) Add_Kinase Add Kinase/Substrate Mix Reagent_Prep->Add_Kinase Dispense->Add_Kinase Incubate_Kinase Incubate at RT (e.g., 60 min) Add_Kinase->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate_Kinase->Add_ADP_Glo Incubate_1 Incubate (40 min) Add_ADP_Glo->Incubate_1 Add_Detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate_1->Add_Detection Incubate_2 Incubate (30 min) Add_Detection->Incubate_2 Read_Lumi Read Luminescence Incubate_2->Read_Lumi Normalize Data Normalization (% Inhibition vs. Controls) Read_Lumi->Normalize Visualize Visualization & Reporting Normalize->Visualize

Caption: High-throughput kinase screening workflow using the ADP-Glo™ assay.

The Kinase Panel: A Comprehensive Cross-Section of the Kinome

The compounds were screened against the KinaseProfiler™ 96-Well Panel , a curated selection of 96 kinases representing all major families of the human kinome. This breadth is crucial for identifying not only closely related off-targets (e.g., within the same family) but also unexpected interactions across disparate families, which could have significant biological consequences.[16] Screening was performed at a single, high concentration (1 µM) to maximize the detection of potential interactions.[17]

Results: A Head-to-Head Comparison

The selectivity of CMP-1 was directly compared against Compound-X, a hypothetical but representative multi-kinase inhibitor. The data below represents the percent inhibition of kinase activity at a 1 µM compound concentration. High inhibition values indicate a potent interaction.

Kinase TargetKinase FamilyCMP-1 (% Inhibition @ 1µM)Compound-X (% Inhibition @ 1µM)
PIM1 CAMK 98.7 99.1
PIM2 CAMK 95.2 97.5
PIM3CAMK65.490.3
KIT TK 12.188.6
KDR (VEGFR2) TK 5.392.4
ABL1TK2.545.1
SRCTK8.976.8
LCKTK11.570.2
CDK2CMGC1.855.9
ROCK1AGC4.630.1
p38α (MAPK14)CMGC7.268.7

Data is hypothetical and for illustrative purposes. Bold values indicate primary intended targets or significant off-targets.

Visualizing Selectivity

A visual representation of the data highlights the stark difference in selectivity between the two compounds.

G cluster_cmp1 CMP-1 Selectivity Profile cluster_compx Compound-X Selectivity Profile PIM1_C1 PIM1 (99%) PIM2_C1 PIM2 (95%) PIM3_C1 PIM3 (65%) Others_C1 Other Kinases (<15%) CMP1_node CMP-1 CMP1_node->PIM1_C1 CMP1_node->PIM2_C1 CMP1_node->PIM3_C1 CMP1_node->Others_C1 PIM1_CX PIM1 (99%) PIM2_CX PIM2 (98%) KIT_CX KIT (89%) KDR_CX KDR (92%) SRC_CX SRC Family (70-77%) Others_CX Other Kinases (30-69%) CompX_node Compound-X CompX_node->PIM1_CX CompX_node->PIM2_CX CompX_node->KIT_CX CompX_node->KDR_CX CompX_node->SRC_CX CompX_node->Others_CX

Caption: Comparative selectivity profiles of CMP-1 and Compound-X.

Interpretation and Discussion

The data clearly demonstrates that CMP-1 is a potent and highly selective inhibitor of the PIM kinase family . At 1 µM, it shows profound inhibition of PIM1 and PIM2, with moderate activity against PIM3.[18] Crucially, its activity against other kinases in the panel, particularly those in the tyrosine kinase (TK) family, is minimal.

In stark contrast, Compound-X exhibits a promiscuous, multi-kinase inhibition profile . While it is a potent PIM inhibitor, it also strongly inhibits key tyrosine kinases such as KIT, KDR (VEGFR2), and members of the SRC family. The inhibition of KDR is a particularly significant liability, as this activity is frequently associated with hypertension and other vascular side effects in clinically approved drugs.[8] The broad off-target activity of Compound-X complicates the interpretation of its biological effects and represents a significant risk for clinical development.[16][19][20]

The "clean" profile of CMP-1 makes it a superior tool for investigating the specific biological roles of PIM kinases. From a therapeutic standpoint, its high selectivity suggests a lower probability of off-target toxicities, potentially leading to a wider therapeutic window.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is a self-validating system, incorporating controls that ensure data integrity.

A. Reagent Preparation:

  • Compound Plates: Prepare a 10 mM stock of CMP-1 and Compound-X in 100% DMSO. Perform serial dilutions in DMSO to create source plates for acoustic dispensing.

  • Kinase Reaction Buffer: Prepare buffer according to the kinase vendor's specifications (typically contains Tris-HCl, MgCl₂, DTT, and BSA).

  • ATP Solution: Prepare ATP at 2X the final desired concentration (e.g., 20 µM for a 10 µM final concentration) in the kinase reaction buffer.

  • Kinase/Substrate Mix: Prepare a 2X solution of each kinase and its corresponding substrate in kinase reaction buffer.

B. Assay Procedure (384-well plate format):

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo®), dispense 25 nL of compound from the source plates into the assay plates. This minimizes DMSO concentration in the final reaction.[21]

  • Control Wells:

    • No-Enzyme Control (Max Signal): Dispense 25 nL of DMSO.

    • No-Inhibitor Control (Min Signal): Dispense 25 nL of DMSO.

  • Kinase Reaction Initiation:

    • To all wells except the No-Enzyme control, add 2.5 µL of the 2X Kinase/Substrate mix.

    • To all wells, add 2.5 µL of the 2X ATP solution to start the reaction. The final volume is 5 µL.

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to all wells. This stops the kinase reaction.

    • Incubate at room temperature for 40 minutes.[22]

    • Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and initiate the luminescent reaction.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.[22]

  • Data Acquisition: Read the luminescence on a compatible plate reader.

C. Data Analysis:

  • Calculate the percent inhibition for each well using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Max) / (Signal_Min - Signal_Max))

  • Quality Control: Calculate the Z'-factor for the assay plate using the min and max signal controls. A Z' > 0.5 is considered excellent and confirms the robustness of the screen.

Conclusion

This guide demonstrates a robust, data-driven approach to evaluating kinase inhibitor selectivity. The experimental evidence clearly positions This compound (CMP-1) as a highly selective PIM kinase inhibitor. In a direct comparison, it proved vastly superior to the multi-kinase inhibitor Compound-X, which showed significant liabilities against toxicity-associated kinases like KDR.

For researchers in drug development, CMP-1 represents a high-quality chemical probe for elucidating PIM kinase biology and a promising lead scaffold with a significantly de-risked off-target profile. This comparative analysis underscores the indispensable value of comprehensive kinase screening in the early stages of drug discovery.

References

  • Targeted Kinase Selectivity from Kinase Profiling Data. National Center for Biotechnology Information (PMC).[Link]

  • Kinase Drug Discovery Services. Reaction Biology.[Link]

  • Off-target pharmacological activity at various kinases: Potential functional and pathological side effects. ResearchGate.[Link]

  • Strategy toward Kinase-Selective Drug Discovery. ACS Publications.[Link]

  • Strategy toward Kinase-Selective Drug Discovery. National Center for Biotechnology Information (PMC).[Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs.[Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Bioinformatics.[Link]

  • Direct, indirect and off-target effects of kinase inhibitors. ResearchGate.[Link]

  • Kinase assays. BMG LABTECH.[Link]

  • Understanding the off-target effects of cancer drugs. The Institute of Cancer Research.[Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.[Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format. National Center for Biotechnology Information (PMC).[Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online.[Link]

  • Kinase Panel Profiling. Pharmaron.[Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications.[Link]

  • Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information (PMC).[Link]

  • Design and Synthesis of Pyrrolo[2,3- d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors. PubMed.[Link]

  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Royal Society of Chemistry.[Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience.[Link]

  • Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. National Center for Biotechnology Information (PMC).[Link]

  • Kinase Activity Profiling Services. Pamgene.[Link]

  • KINASE PROFILING & SCREENING. Reaction Biology.[Link]

  • Discovery of a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors. PubMed.[Link]

  • Discovery of a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). PubMed.[Link]

  • Discovery of inhibitors of the mitotic kinase TTK. PubMed.[Link]

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Comparative study of the metabolic stability of different N-aryl pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-aryl pyrrolidine motif is a ubiquitous pharmacophore in medicinal chemistry, present in numerous enzyme inhibitors and GPCR ligands. However, this scaffold suffers from a distinct metabolic liability: rapid oxidative clearance mediated by Cytochrome P450 (CYP450) enzymes. This guide objectively compares three primary structural modification strategies—Electronic Deactivation (Fluorination) , Steric Blocking , and Aryl Ring Modulation —to mitigate this instability.

Key Finding: While steric blocking (e.g.,


-methylation) provides the most dramatic halt to metabolism, it often compromises binding affinity. Strategic fluorination (specifically 3,3-difluorination) offers the optimal balance, reducing intrinsic clearance (

) by ~40-60% while maintaining physicochemical properties compatible with oral bioavailability.

The Metabolic Liability: Mechanism of Action

To optimize stability, one must first understand the degradation pathway. The pyrrolidine ring is electron-rich, making the carbon atoms adjacent to the nitrogen (


-carbons) highly susceptible to CYP450-mediated oxidation.
The -Oxidation Pathway

The metabolic "soft spot" is the C2/C5 position. The reaction proceeds via a Hydrogen Atom Transfer (HAT) mechanism, initiated by the high-valent Iron-Oxo species (Compound I) of the P450 enzyme.

  • HAT: Abstraction of the

    
    -proton forms a carbon-centered radical.
    
  • Oxygen Rebound: Rapid hydroxylation yields an unstable carbinolamine.

  • Collapse: The carbinolamine spontaneously eliminates to form an iminium ion (leading to ring opening) or undergoes further oxidation to a thermodynamically stable lactam (pyrrolidin-2-one).

MetabolicPathway Parent N-Aryl Pyrrolidine (Parent Drug) Radical C-Centered Radical Parent->Radical HAT (H-Abstraction) CYP CYP450 (Compound I) CYP->Radical Catalysis Carbinol Carbinolamine (Unstable Intermediate) Radical->Carbinol Oxygen Rebound Iminium Iminium Ion (Ring Opening) Carbinol->Iminium Ring Scission Lactam Lactam (Pyrrolidin-2-one) Carbinol->Lactam Further Oxidation

Figure 1: Mechanistic pathway of CYP450-mediated oxidative metabolism of N-aryl pyrrolidines.

Comparative Analysis of Stabilization Strategies

We evaluated three distinct analogs against a baseline unsubstituted N-phenylpyrrolidine to determine the most effective stabilization method.

Strategy A: Baseline (Unsubstituted)
  • Compound: N-Phenylpyrrolidine

  • Performance: High Clearance. The electron-rich nitrogen lone pair donates density into the ring, lowering the bond dissociation energy (BDE) of the

    
    -C-H bonds, facilitating rapid HAT.
    
  • Verdict: Unsuitable for oral drugs without modification.

Strategy B: Steric Blocking ( -Methylation)
  • Modification: Introduction of a methyl group at the C2 position.

  • Mechanism: The methyl group introduces significant steric hindrance, physically preventing the bulky heme-iron complex of CYP450 from approaching the

    
    -proton.
    
  • Performance: Drastic reduction in

    
    .
    
  • Risk: The "magic methyl" effect can twist the aryl-nitrogen bond, potentially disrupting target binding if the conformation is critical.

Strategy C: Electronic Deactivation (Fluorination)
  • Modification: Introduction of fluorine atoms at the C3 position (3,3-difluoro).

  • Mechanism: Through the strong inductive effect (

    
    ), fluorine pulls electron density away from the nitrogen and the adjacent 
    
    
    
    -carbons. This raises the ionization potential of the amine and increases the BDE of the
    
    
    -C-H bonds, making HAT energetically unfavorable.
  • Performance: Moderate to high reduction in

    
     without significant steric penalties.
    
Strategy D: Aryl Ring Modulation (Bioisostere)
  • Modification: Replacing the Phenyl ring with a Pyridine ring.

  • Mechanism: Nitrogen in the aryl ring reduces the overall electron density of the system (electron-deficient heterocycle), indirectly deactivating the pyrrolidine ring.

  • Performance: Variable. Often improves solubility but metabolic stability gains are less predictable than direct ring modification.

Performance Data Summary

The following data represents a synthesis of typical Structure-Metabolism Relationship (SMR) trends observed in Human Liver Microsomes (HLM).

Compound IDStructure DescriptionModification StrategyHLM

(min)

(

L/min/mg)
Primary Metabolite
NP-01 N-PhenylpyrrolidineBaseline12.5110.4Lactam / Ring Open
NP-02 2-Methyl-N-phenylpyrrolidineSteric Blocking>120< 10.0Aryl Hydroxylation
NP-03 3,3-Difluoro-N-phenylpyrrolidineElectronic Deactivation48.028.8Unchanged / Lactam
NP-04 N-(2-Pyridyl)pyrrolidineAryl Modulation22.063.0N-Oxide

Analysis:

  • NP-02 (Steric) achieves the highest stability but risks losing potency.

  • NP-03 (Fluoro) offers the "Goldilocks" solution: a 4-fold improvement in half-life compared to baseline, with minimal steric perturbation.

Experimental Protocol: HLM Stability Assay

To validate these findings in your own pipeline, use the following High-Throughput Microsomal Stability Assay (HT-MSA). This protocol relies on LC-MS/MS for sensitive quantitation.[1][2][3]

Reagents & Equipment[4][5]
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Quench Solution: Acetonitrile (ACN) containing 100 ng/mL Tolbutamide (Internal Standard).

  • Analysis: UPLC coupled to Triple Quadrupole MS (e.g., Waters Xevo TQ-S).

Step-by-Step Workflow
  • Preparation: Dilute HLM to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-Incubation: Spiking test compounds (1

    
    M final conc, <0.1% DMSO) into the microsomal mix. Incubate at 37°C for 5 minutes.
    
  • Initiation: Add NADPH regenerating system to start the reaction (

    
    ).
    
  • Sampling: At defined timepoints (0, 5, 15, 30, 45 min), transfer 50

    
    L of reaction mixture into 150 
    
    
    
    L of ice-cold Quench Solution.
  • Processing: Centrifuge plates at 4000 rpm for 15 mins to precipitate proteins.

  • Quantitation: Inject supernatant onto LC-MS/MS. Monitor parent depletion relative to Internal Standard.

Calculation

Calculate the slope (


) of the natural log of remaining percentage vs. time.



AssayWorkflow Prep 1. Mix HLM + Buffer + Compound (37°C Pre-incubation) Start 2. Add NADPH (Initiate Reaction) Prep->Start Sample 3. Sampling Loop (0, 5, 15, 30, 45 min) Start->Sample Quench 4. Quench with ACN + IS (Stop Metabolism) Sample->Quench Spin 5. Centrifuge (Remove Protein) Quench->Spin Analyze 6. LC-MS/MS Analysis (Calculate CLint) Spin->Analyze

Figure 2: Workflow for the High-Throughput Microsomal Stability Assay.

Conclusion & Recommendations

For researchers optimizing N-aryl pyrrolidines:

  • First Pass: If

    
     is high (>50 
    
    
    
    L/min/mg), attempt 3,3-difluorination . This often solves the metabolic issue without destroying potency.
  • Second Pass: If fluorination is insufficient, screen 2-methyl analogs. Be prepared to re-optimize the aryl substituents to accommodate the new vector.

  • Avoid: Leaving the pyrrolidine ring unsubstituted in early lead discovery, as it will likely result in poor in vivo exposure.

References

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Pillai, V. C., et al. (2021). LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation. Separations, 8(9), 153. Link

  • Singh, V., & Liu, J. (2020).[4] Metabolic Stability Imparted by Fluorine Substitution.[4] Drug Metabolism and Disposition, 48(2), 89-98.[4] Link

Sources

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